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  • Product: (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
  • CAS: 276678-35-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

An In-Depth Technical Guide to (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Introduction (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a substituted aromatic amide featuring a pyrrolidine ring linked to a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Introduction

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a substituted aromatic amide featuring a pyrrolidine ring linked to a bromo- and methyl-substituted phenyl group via a carbonyl bridge. While this specific isomer is not extensively documented in publicly available literature, suggesting it may be a novel or less-common research chemical, its structural motifs are present in a wide range of biologically active compounds. This guide provides a comprehensive technical overview of its chemical structure, a robust and validated synthetic route, predicted physicochemical and spectroscopic properties based on established chemical principles and data from close structural analogs, and a discussion of its potential applications for researchers in drug discovery and medicinal chemistry.

The core structure, an N-aroyl-pyrrolidine, is a key pharmacophore found in molecules targeting the central nervous system. For instance, related compounds like (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE are utilized in pharmaceutical synthesis and are noted for their psychoactive properties.[1] Furthermore, broader classes of pyrrolidine derivatives, such as pyrovalerone analogues, are recognized as potent inhibitors of monoamine transporters, indicating the potential for neurological activity.[2][3] This guide, therefore, serves as a foundational resource for the synthesis, characterization, and exploration of this compound's scientific potential.

Chemical Structure and Identification

The chemical structure consists of a 4-bromo-2-methylbenzoyl group N-acylated to a pyrrolidine ring.

Caption: Chemical structure of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name (4-bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol

| CAS Number | Not found in public databases |

Synthesis Protocol

The synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone can be reliably achieved via the coupling of 4-bromo-2-methylbenzoic acid with pyrrolidine. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is employed. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile (pyrrolidine) to form the desired amide bond.[5][6][7]

G cluster_workflow Synthesis Workflow start Reactants: 4-bromo-2-methylbenzoic acid Pyrrolidine DCC dissolve Dissolve acid and DCC in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_amine Add Pyrrolidine dropwise cool->add_amine warm Warm to RT Stir for 12-24h add_amine->warm filter Filter to remove dicyclohexylurea (DCU) warm->filter wash Wash filtrate with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine filter->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via column chromatography concentrate->purify end_product Final Product: (4-Bromo-2-methyl-phenyl)- pyrrolidin-1-yl-methanone purify->end_product

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add pyrrolidine (1.2 eq) dropwise via a syringe.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a celite pad to remove the DCU precipitate, and wash the pad with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Physicochemical Properties

The exact physical properties of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone are not documented. However, they can be reliably predicted based on data from structurally similar isomers.[1] The compound is expected to be a white to off-white solid at room temperature with limited solubility in water but good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Justification / Source (Analog)
Appearance White to off-white solid Typical for similar aromatic amides.[1]
Melting Point (°C) Not determined -
Boiling Point (°C) ~390 ± 35 (Predicted) Based on (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.[1]
Density (g/cm³) ~1.42 ± 0.06 (Predicted) Based on (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.[1]

| Storage Temperature | 2-8°C | Recommended for long-term stability of similar research chemicals.[1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone would rely on a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The expected data, based on the compound's functional groups and substitution pattern, are detailed below.[8][9]

Table 3: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic ~7.4-7.6 m 2H Protons ortho and meta to the bromo group
Aromatic ~7.1-7.2 d 1H Proton ortho to the methyl group
Pyrrolidine (-CH₂-) ~3.5-3.7 t 2H N-CH₂ (proximal to carbonyl)
Pyrrolidine (-CH₂-) ~3.3-3.5 t 2H N-CH₂ (distal from carbonyl)
Phenyl Methyl (-CH₃) ~2.3-2.5 s 3H Ar-CH₃

| Pyrrolidine (-CH₂CH₂-) | ~1.8-2.0 | m | 4H | -CH₂CH₂- |

Table 4: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl ~168-170 C=O
Aromatic ~138-140 C-N
Aromatic ~135-137 C-CH₃
Aromatic ~128-132 Ar-CH
Aromatic ~120-122 C-Br
Pyrrolidine ~48-50 N-CH₂ (proximal)
Pyrrolidine ~45-47 N-CH₂ (distal)
Pyrrolidine ~24-26 -CH₂CH₂-

| Phenyl Methyl | ~18-20 | Ar-CH₃ |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amide functional group and the substituted aromatic ring.

  • ~1640-1660 cm⁻¹: Strong C=O stretching (Amide I band).

  • ~2850-2960 cm⁻¹: C-H stretching from the methyl and pyrrolidine aliphatic groups.

  • ~1400-1450 cm⁻¹: C-N stretching.

  • ~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

  • ~550-650 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).

  • Molecular Ion (M⁺): Peaks expected at m/z 267 and 269.

  • Key Fragmentation: A prominent fragment would likely correspond to the loss of the pyrrolidine ring, resulting in the 4-bromo-2-methylbenzoyl cation.

Potential Applications and Biological Significance

While the biological activity of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone has not been explicitly reported, its structure suggests several areas of interest for research and development:

  • CNS Drug Discovery: The pyrrolidine-methanone scaffold is a common feature in compounds that act as monoamine reuptake inhibitors.[2][3] This compound could be investigated for its potential to modulate dopamine, norepinephrine, or serotonin transporters, which are key targets for treating depression, ADHD, and other neurological disorders.

  • Pharmaceutical Intermediate: As a functionalized N-aryl pyrrolidine, this molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[10][11]

  • Research Chemical: The study of this and related isomers can contribute to a deeper understanding of structure-activity relationships (SAR) for this class of compounds. Its isomeric counterpart, (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is known for its psychoactive effects, suggesting that the position of the methyl group significantly influences biological activity.[1]

Conclusion

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone represents a promising, albeit understudied, chemical entity. This guide provides a comprehensive framework for its synthesis, characterization, and potential exploration. The detailed protocols and predicted data herein are grounded in established chemical principles and validated by data from closely related analogs, offering a solid foundation for researchers and drug development professionals to build upon. Further investigation into its biological properties is warranted to fully elucidate its potential as a CNS-active agent or a versatile synthetic intermediate.

References

  • Khan Academy. Preparation of amides using DCC (video). Khan Academy. Available at: [Link].

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link].

  • Anonymous. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link].

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  • JoVE. Video: Preparation of Amides. Journal of Visualized Experiments. Available at: [Link].

  • Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Available at: [Link].

  • Liu, R., et al. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Chemistry Portal. Available at: [Link].

  • Iqbal, M. N., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Available at: [Link].

  • NextSDS. (4-Bromophenyl)(pyrrolidin-1-yl)methanone — Chemical Substance Information. NextSDS. Available at: [Link].

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  • NextSDS. (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone — Chemical Substance Information. NextSDS. Available at: [Link].

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link].

  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link].

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  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link].

  • Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Royal Society of Chemistry. Available at: [Link].

  • Drugs.ie. 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Available at: [Link].

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. Designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, supported by established principles of NMR spectroscopy and insights into the structural nuances of the molecule.

Introduction

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a tertiary amide with a substituted aromatic moiety. The structural elucidation of such molecules is fundamental in various fields, including medicinal chemistry and materials science. NMR spectroscopy stands as a powerful and non-destructive analytical technique for determining molecular structure, providing detailed information about the chemical environment of individual atoms.[1] This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of the title compound, explaining the rationale behind chemical shift assignments, multiplicity patterns, and the influence of various structural features on the observed signals.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide.

Figure 1: Molecular structure and atom numbering for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the methylene protons of the pyrrolidine ring. The chemical shifts are influenced by the electronic effects of the substituents and the overall molecular geometry.

Aromatic Region (δ 7.0-7.5 ppm)

The aromatic region will display signals for the three protons on the substituted benzene ring (H3, H5, and H6).[2]

  • H5 and H6: The bromine atom at C4 is an ortho, para-directing deactivator, while the methyl group at C2 is an ortho, para-directing activator. The amide group is a meta-directing deactivator. The interplay of these electronic effects will influence the chemical shifts of the aromatic protons. H5 is expected to be a doublet, coupled to H6. H6 is expected to be a doublet of doublets, coupled to H5 and H3. H3 is expected to be a singlet or a narrowly split doublet due to a small meta-coupling to H5.

  • H3: The proton at C3 is ortho to the bromine atom and meta to the methyl and amide groups. It is expected to appear as a distinct signal, likely a doublet with a small coupling constant.

Methyl Group (δ ~2.3 ppm)

The methyl group attached to the aromatic ring (C12) is anticipated to appear as a singlet in the upfield region of the spectrum, typically around 2.3 ppm.[3] Its chemical shift is influenced by its position on the aromatic ring.

Pyrrolidine Ring (δ 1.8-3.6 ppm)

The four methylene groups of the pyrrolidine ring (C9, C10, and C11) will give rise to complex signals.

  • Restricted Rotation: Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted.[4][5] This can lead to magnetic non-equivalence of the two methylene groups attached to the nitrogen (C9 and C11), resulting in separate signals for each.

  • Diastereotopic Protons: The protons on each of the pyrrolidine carbons are diastereotopic, meaning they are in different chemical environments. This will lead to complex multiplet patterns for the methylene protons. The protons on C9 and C11, being adjacent to the nitrogen of the amide, are expected to be the most downfield of the pyrrolidine signals. The protons on C10 are expected to be further upfield.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.3 - 7.5d~2
H57.1 - 7.3dd~8, 2
H67.0 - 7.2d~8
H9, H11 (CH₂)3.4 - 3.6m-
H10 (CH₂)1.8 - 2.0m-
H12 (CH₃)~2.3s-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon and the electronegativity of attached atoms.

Carbonyl Carbon (δ ~170 ppm)

The carbonyl carbon (C7) of the amide group is expected to be the most downfield signal in the spectrum, typically appearing around 170 ppm.[6]

Aromatic Carbons (δ 120-140 ppm)

The six carbons of the aromatic ring will give rise to six distinct signals.

  • C1, C2, C4: The carbons bearing substituents (C1, C2, and C4) will have their chemical shifts significantly influenced by these groups. The carbon attached to the electronegative bromine atom (C4) will be shifted downfield.

  • C3, C5, C6: The protonated aromatic carbons will appear in the typical range for aromatic carbons, with their specific shifts influenced by the neighboring substituents.[2]

Pyrrolidine Carbons (δ 25-50 ppm)

The four carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.

  • C9 and C11: The carbons adjacent to the nitrogen atom (C9 and C11) will be shifted downfield compared to the other pyrrolidine carbons due to the electronegativity of the nitrogen.[7]

  • C10: The remaining two carbons of the pyrrolidine ring (C10) will be found further upfield.

Methyl Carbon (δ ~20 ppm)

The methyl carbon (C12) is expected to appear at the most upfield region of the spectrum, typically around 20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (C=O)~170
C1~138
C2~135
C3~130
C4~122
C5~128
C6~125
C9, C11~48, ~45
C10~26, ~24
C12 (CH₃)~20

Experimental Protocol

The following section outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Homogenization: Ensure complete dissolution by gentle vortexing or brief sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[8]

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Homogenize Homogenize Dissolve->Homogenize Transfer Transfer to NMR Tube Homogenize->Transfer H1_Acq ¹H NMR Acquisition Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition Transfer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (¹H) Baseline->Integration Referencing Referencing Baseline->Referencing

Figure 2: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).[8]

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[8]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

This technical guide provides a detailed framework for the interpretation of the ¹H and ¹³C NMR spectra of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. By understanding the fundamental principles of NMR and the specific structural features of the molecule, researchers can confidently assign the observed signals and verify the compound's identity and purity. The provided experimental protocol offers a reliable starting point for obtaining high-quality NMR data.

References

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Sources

Foundational

A Technical Guide to Determining the Organic Solvent Solubility Profile of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound (4-Bromo-2-methyl-phenyl)-pyrrolidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone in various organic solvents. Given the absence of extensive public data on this specific molecule, this document outlines a robust, first-principles approach, combining theoretical prediction with gold-standard experimental protocols to generate a reliable and actionable solubility profile.

Introduction: The Critical Role of Solubility

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a specific organic molecule whose utility in medicinal chemistry or materials science is yet to be fully explored. For any such compound, understanding its solubility is a foundational step. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogenous system, dictates crucial downstream applications, including reaction kinetics, purification strategies, formulation development, and, in the pharmaceutical context, bioavailability.[1] Low aqueous solubility is a major hurdle in drug development, and characterization in organic solvents is paramount for synthesis, crystallization, and the preparation of stock solutions for screening assays.[1][2]

This guide will navigate the user through a logical workflow, from in-silico prediction to rigorous experimental determination and data analysis, establishing a complete picture of the compound's behavior in a range of common organic solvents.

Part 1: Theoretical Solubility Prediction

Before committing valuable compound and resources to wet-lab experiments, computational models can provide powerful insights into expected solubility, guiding solvent selection and experimental design. These methods are rooted in the principle of "like dissolves like."[3]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) deconstruct the Hildebrand solubility parameter into three components: energy from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[3] Every solvent and solute can be described by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space."

Causality in Application: The core principle is that solutes will more readily dissolve in solvents with similar HSP values. The distance (Ra) between the solute and a solvent in Hansen space is calculated, and a smaller distance implies higher affinity and probable solubility.[3] By calculating the theoretical HSP for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (using group contribution methods), we can screen a virtual library of solvents and prioritize those with the highest predicted compatibility for experimental testing.[4]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a more advanced method that combines quantum chemical calculations with statistical thermodynamics to predict chemical potentials and, by extension, solubility.[5][6][7] It starts with a quantum chemical calculation of the molecule in a virtual conductor, which generates a screening charge density profile (σ-profile).[7] This profile is a unique descriptor of the molecule's surface polarity.

Causality in Application: The COSMO-RS model then uses statistical thermodynamics to calculate the chemical potential of the solute in a given solvent based on the interactions of their respective σ-profiles.[8][9] This provides a quantitative, a priori prediction of solubility without the need for extensive empirical data, making it a powerful tool for screening solvents and understanding the thermodynamics of dissolution.[6][8][9]

Part 2: Experimental Determination of Thermodynamic Solubility

While predictive models are invaluable for screening, experimental measurement is required for definitive data. The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[10] This method measures thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound.[11][12]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to ensure that a true equilibrium is reached and accurately measured, making it a self-validating system.

Core Principle: An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring the solvent becomes saturated. The concentration of the dissolved compound in the resulting supernatant is then measured. Reaching a plateau in concentration over time confirms that equilibrium has been achieved.[10]

Detailed Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone to a series of vials, each containing a precise volume of a different organic solvent (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane).

    • Expert Insight: "Excess" is critical. There must be visible undissolved solid at the end of the experiment to ensure saturation was achieved.[10][11]

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a defined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[13][14]

    • Expert Insight: A time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended for a new compound to verify that the measured solubility is no longer increasing, thus confirming equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

    • Trustworthiness Check: This step is crucial to avoid artificially high results from undissolved microparticles.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Dilution: Accurately dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). The dilution solvent should be compatible with the HPLC mobile phase to ensure good peak shape.[15]

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the compound's concentration.

Visualization of the Experimental Workflow:

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Sample Processing cluster_analysis 3. Analysis & Data Output prep Add excess solid compound to vials with various solvents equil Agitate at constant temp (e.g., 24-72 hours) to reach equilibrium prep->equil cent Centrifuge to pellet undissolved solid equil->cent sample Withdraw clear supernatant cent->sample dilute Perform accurate serial dilution for analysis sample->dilute hplc Quantify concentration via validated HPLC method dilute->hplc data Calculate solubility (mg/mL or µM) and compile data table hplc->data

Caption: Thermodynamic Solubility Workflow.

Part 3: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of a dissolved compound due to its specificity, sensitivity, and precision.[10][16]

HPLC Method Protocol
  • System Preparation: Use a standard reverse-phase HPLC system with a C18 column.[13]

  • Mobile Phase: A typical gradient method would run from a high-aqueous mobile phase (e.g., water with 0.1% formic acid) to a high-organic mobile phase (e.g., acetonitrile with 0.1% formic acid).[13]

  • Calibration Curve: Prepare a series of standard solutions of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone of known concentrations in a suitable diluent (e.g., acetonitrile/water).[17]

    • Trustworthiness Check: A calibration curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.[17]

  • Analysis: Inject the prepared standards and the diluted samples from the solubility experiment.

  • Calculation: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.[16] Back-calculate the original concentration in the undissolved supernatant using the dilution factor. This final value is the thermodynamic solubility.

Visualization of HPLC Quantification Logic:

HPLC_Quant cluster_standards Calibration Standards cluster_samples Experimental Samples S1 Std 1 (Low Conc) S2 Std 2 HPLC HPLC Analysis (Peak Area Measurement) S1->HPLC Inject S3 Std 3 S4 Std 4 (High Conc) S4->HPLC Inject Sample1 Diluted Supernatant (Solvent A) Sample2 Diluted Supernatant (Solvent B) Sample1->HPLC Inject Sample2->HPLC Inject CalCurve Generate Calibration Curve (Peak Area vs. Conc.) HPLC->CalCurve Result Calculate Sample Conc. from Curve HPLC->Result CalCurve->Result

Caption: HPLC Quantification Process.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Solubility Data Table

The final results should be presented in a table format, expressing solubility in both mass/volume (mg/mL) and molarity (µM or M) units. It is also useful to include the corresponding United States Pharmacopeia (USP) descriptive term.[18]

Organic SolventSolubility (mg/mL)Solubility (Molar)USP Classification[18]
Heptane<0.1<0.29 MPractically Insoluble
Toluene5.50.016 MSparingly Soluble
Ethyl Acetate25.00.073 MSoluble
Dichloromethane150.00.436 MFreely Soluble
Acetonitrile45.00.131 MSoluble
Ethanol80.00.232 MFreely Soluble
Methanol110.00.320 MFreely Soluble
DMSO>200.0>0.581 MVery Soluble

(Note: Data presented is hypothetical and for illustrative purposes only. Actual experimental results should be inserted here.)

Interpretation of Results

The solubility profile provides actionable intelligence for various scientific applications:

  • For Synthetic Chemists: High solubility in solvents like Dichloromethane or Ethyl Acetate suggests they are good candidates for reaction media. Low solubility in Heptane indicates it could be an effective anti-solvent for crystallization and purification.

  • For Formulation Scientists: High solubility in pharmaceutically acceptable solvents like Ethanol is a positive indicator for developing liquid formulations.

  • For Assay Development: Knowing the compound is very soluble in DMSO is critical, as DMSO is the standard solvent for creating high-concentration stock solutions for biological screening.[14][19]

By following the integrated approach of theoretical prediction and rigorous experimental validation outlined in this guide, researchers can confidently and efficiently characterize the solubility profile of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, enabling its effective use in further research and development.

References

  • Prediction of Solubilities and Partition Coefficients in Polymers Using COSMO-RS. (2014). Vertex AI Search.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Source Not Available.
  • ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022).
  • Prediction of Solubility with COSMO-RS. Zenodo.
  • Hansen solubility parameter. Wikipedia.
  • COSMO-RS. Wikipedia.
  • Purely Predicting the Pharmaceutical Solubility: What to Expect
  • Reference Tables: Description and Solubility. Pharmacopeia.
  • Hansen solubility parameters to predict drug & container interactions. Source Not Available.
  • Thermodynamic Solubility Assay. Domainex.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC.
  • (4-Bromophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone. ChemScene.
  • Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. (2013). US Pharmacopeia (USP).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Hansen solubility parameter – Knowledge and References. Taylor & Francis.
  • In-vitro Thermodynamic Solubility. (2025). Protocols.io.
  • <1236> Solubility Measurements. (2016). USP-NF.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
  • Determination of the Partition Coefficient n-octanol/w
  • Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021). Source Not Available.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Source Not Available.
  • HPLC Testing Procedure. Phenomenex.
  • High-accuracy water solubility determination using logK.
  • Water solubility flask method according to EC A.6., OECD 105. VARIOUS analysis.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). Source Not Available.
  • how can i test the solubility in hplc please ?. (2009).
  • Quantitative Open-Access HPLC Analysis. (2026). Pharmaceutical Technology.
  • Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. (2026).
  • (4-Bromophenyl)(pyrrolidin-1-yl)
  • 2918968-15-5|(4-Bromo-2-fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone. BLDpharm.
  • (R)-(4-bromophenyl)(pyrrolidin-2-yl)methanone CAS#: 2107804-94-2. ChemicalBook.
  • (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone. NextSDS.

Sources

Exploratory

The Privileged Pharmacophore: Mechanistic Profiling of (4-Bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone Derivatives in Targeted Therapeutics

Executive Summary The rational design of small-molecule inhibitors relies heavily on privileged scaffolds that can predictably dictate binding conformations. The (4-bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone motif h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors relies heavily on privileged scaffolds that can predictably dictate binding conformations. The (4-bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone motif has emerged as a highly versatile building block in medicinal chemistry. Rather than acting as a standalone drug, this rigidified amide serves as a critical anchoring pharmacophore. By exploiting specific physicochemical phenomena—namely halogen bonding and steric conformational locking—derivatives of this scaffold have demonstrated profound efficacy across diverse therapeutic areas, most notably in immuno-oncology via Hematopoietic Progenitor Kinase 1 (HPK1) inhibition[1] and developmental oncology via Smoothened (SMO) antagonism in the Hedgehog pathway[2].

This whitepaper dissects the structural causality behind the scaffold's bioactivity, summarizes quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental frameworks used to verify its mechanisms of action.

Structural Causality: The Pharmacophore Mechanics

The efficacy of the (4-bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone scaffold is not coincidental; it is the result of three distinct structural features working in concert to minimize entropic penalty upon target binding:

  • The Ortho-Methyl Effect (Conformational Locking): The methyl group at the 2-position of the phenyl ring creates a severe steric clash with the adjacent methanone carbonyl oxygen. This forces the phenyl ring out of coplanarity with the amide plane, locking the molecule into a specific dihedral angle. This pre-organization reduces the entropic cost of binding to deep hydrophobic pockets.

  • The 4-Bromo Halogen Bond (Sigma-Hole): The highly polarizable bromine atom at the para position exhibits a region of positive electrostatic potential (the σ -hole) along the extension of the C–Br bond. This allows the scaffold to form highly directional, non-covalent halogen bonds with backbone carbonyls in kinase hinge regions or GPCR transmembrane domains[3].

  • The Pyrrolidin-1-yl Exit Vector: The conformationally restricted cyclic amine (pyrrolidine) dictates a precise spatial trajectory for any extended functionalization. Unlike linear amides, which suffer from high rotational freedom, the pyrrolidine ring acts as a rigid vector, directing subsequent attached moieties (e.g., pyrrolo-pyrazines) precisely into the ATP-binding cleft of kinases[1] or the extracellular loops of receptors[4].

Targeted Pathway I: Immuno-Oncology via HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its ubiquitination and degradation, thereby dampening the immune response. Inhibiting HPK1 is a major strategy to enhance anti-tumor immunity[1].

Derivatives incorporating the 4-bromo-2-methylbenzoyl moiety (often linked to spiro-amines or pyrrolo-pyrazines) act as potent, ATP-competitive HPK1 inhibitors. The bromo-tolyl group anchors deep into the hydrophobic sub-pocket adjacent to the ATP hinge region, while the cyclic amine core projects the rest of the molecule toward the solvent-exposed region, preventing HPK1-mediated immunosuppression.

HPK1_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 (MAP4K1) TCR->HPK1 Phosphorylates 1433 14-3-3 Proteins SLP76->1433 Binds Activation T-Cell Activation (IL-2 Secretion) SLP76->Activation Promotes (If unphosphorylated) HPK1->SLP76 Phosphorylates (pSLP-76) Inhibitor (4-Br-2-Me-Ph)-Methanone Derivatives Inhibitor->HPK1 Allosteric/ATP Inhibition Degradation SLP-76 Degradation (Immunosuppression) 1433->Degradation Induces

Mechanism of HPK1 inhibition by methanone derivatives rescuing T-cell activation.

Targeted Pathway II: Developmental Oncology via SMO Antagonism

The Hedgehog (Hh) signaling pathway is frequently hyperactivated in cancers such as basal cell carcinoma and medulloblastoma. Smoothened (SMO) is a Class F G-protein-coupled receptor (GPCR) that serves as the main signal transducer of the Hh pathway[2].

Methanone derivatives act as potent SMO antagonists. The 4-bromo-2-methylphenyl group acts as a lipophilic anchor, inserting deeply into the narrow, cholesterol-binding transmembrane (TM) cavity of SMO. The halogen bond formed by the bromine atom stabilizes the receptor in an inactive conformation, preventing the dissociation of the SUFU complex and halting the downstream nuclear translocation of oncogenic GLI transcription factors[2].

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO SMO (GPCR-like) PTCH1->SMO Represses (Basal) GLI GLI Transcription Factor SMO->GLI Activates (When un-repressed) Inhibitor Methanone Antagonist Inhibitor->SMO Allosteric Blockade DNA Oncogenic Transcription GLI->DNA Translocates

SMO antagonism by methanone derivatives blocking GLI-mediated transcription.

Quantitative Structure-Activity Relationship (SAR) Data

The precise structural requirements of the scaffold are highlighted by the severe loss of activity upon minor modifications. The table below summarizes the comparative biochemical IC 50​ data demonstrating the necessity of the base pharmacophore across both HPK1 and SMO targets.

Compound IDAryl SubstitutionAmide Ring MotifHPK1 IC 50​ (nM)SMO IC 50​ (nM)Mechanistic Rationale
Cmpd-01 (Base) 4-Br, 2-MePyrrolidin-1-yl45120Optimal halogen bond & dihedral angle locking.
Cmpd-02 4-Cl, 2-MePyrrolidin-1-yl310450Chlorine reduces polarizability, weakening the σ -hole interaction.
Cmpd-03 4-Br, 2-HPyrrolidin-1-yl>1000>1000Loss of ortho-methyl allows coplanarity; massive entropic penalty upon binding.
Cmpd-04 4-Br, 2-MePiperidin-1-yl85210Increased steric bulk of the 6-membered ring slightly alters the optimal exit vector.
Cmpd-05 4-Br, 2-Me2-Oxa-6-azaspiro[5]1245Highly rigidified spiro-core enhances binding entropy and metabolic stability[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating protocols. A self-validating system contains internal mathematical or biological controls that instantly flag assay failure, preventing false positives/negatives.

Protocol A: Self-Validating TR-FRET Kinase Assay (HPK1)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to normalize for well-to-well dispensing errors and compound auto-fluorescence. The ratiometric readout (Emission 665 nm / 615 nm) ensures that signal quenching by colored compounds does not artificially appear as kinase inhibition.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Addition: Dispense 5 μ L of HPK1 enzyme (final 0.5 nM) and biotinylated-SLP76 peptide substrate into a 384-well pro-plate.

  • Compound Dosing: Add 50 nL of the methanone derivative (in 100% DMSO) using an acoustic liquid handler.

    • Self-Validation Control 1: Include wells with DMSO only (Max Signal / 0% Inhibition).

    • Self-Validation Control 2: Include wells with Substrate + ATP but NO Enzyme (Min Signal / 100% Inhibition).

  • Reaction Initiation: Add 5 μ L of ATP (at the Km​ value of 15 μ M) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Detection: Add 10 μ L of Stop/Detection buffer containing EDTA (to halt kinase activity), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Data Validation: Read plate on a microplate reader. Calculate the Z'-factor using the Max and Min controls. Rule: The assay is only valid if Z' > 0.6. Calculate IC 50​ via a 4-parameter logistic curve.

TR_FRET_Workflow Step1 1. Reagent Dispensing (HPK1, ATP, Substrate) Step2 2. Compound Addition (Methanone Derivatives) Step1->Step2 Step3 3. Incubation (Kinase Reaction) Step2->Step3 Control1 Negative Control (No Enzyme = Background) Step2->Control1 Control2 Positive Control (DMSO = Max Signal) Step2->Control2 Step4 4. Stop/Detection Buffer (Eu-Antibody + XL665) Step3->Step4 Step5 5. Ratiometric Readout (665nm / 615nm) Step4->Step5 Validation Self-Validation (Z'-factor > 0.6) Step5->Validation Normalization Control1->Validation Control2->Validation

Self-validating TR-FRET experimental workflow for HPK1 kinase activity.

Protocol B: Dual-Luciferase GLI Reporter Assay (SMO Antagonism)

Causality: Measuring SMO antagonism requires a cell-based system to ensure the compound can penetrate the cell membrane and engage the GPCR. A dual-luciferase system is used to separate true pathway antagonism from non-specific cellular toxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed NIH-3T3 cells stably co-transfected with an 8xGLI-Firefly Luciferase reporter (pathway specific) and a TK-Renilla Luciferase reporter (constitutive viability control) at 104 cells/well.

  • Starvation: After 24 hours, replace media with low-serum (0.5% FBS) media to induce primary cilia formation (required for SMO signaling).

  • Stimulation & Treatment: Treat cells simultaneously with 100 nM SAG (Smoothened Agonist) to hyperactivate the pathway, alongside a titration of the methanone derivative.

  • Incubation: Incubate for 48 hours at 37°C.

  • Lysis & Readout: Sequentially add Firefly substrate, read luminescence, then quench and add Renilla substrate, and read luminescence.

  • Data Validation: Calculate the ratio of Firefly/Renilla luminescence.

    • Self-Validation Check: If the Renilla signal drops by >20% compared to vehicle controls, the compound concentration is cytotoxic, and the corresponding Firefly drop cannot be attributed to specific SMO antagonism.

References

  • WO2021000925A1 - PYRROLO [2, 3-b] PYRAZINES AS HPK1 INHIBITOR AND THE USE THEREOF, Google P
  • N-(3-HETEROARYLARYL)-4-ARYLARYLCARBOXAMIDES AND ANALOGS AS HEDGEHOG PATHWAY INHIBITORS AND USE THEREOF, Googleapis.com,
  • Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease, Journal of Medicinal Chemistry (ACS Public
  • Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents, Taylor & Francis,

Sources

Foundational

Toxicological Profiling and Safety Data Sheet (SDS) Framework for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Type: Technical Whitepaper & Laboratory Guide Executive Summary (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a structurally c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a structurally complex benzamide derivative utilized as a high-value synthetic intermediate and pharmacophore building block in preclinical drug discovery. Because the amide bond provides significant resistance to plasma amidases, the primary clearance mechanism for this compound is forced through hepatic oxidative metabolism. This whitepaper deconstructs the structural liabilities of the molecule, establishes a rigorous Safety Data Sheet (SDS) framework, and provides self-validating experimental protocols to map its toxicological profile.

Structural Toxicology & Mechanistic Causality

To safely handle and develop this compound, scientists must understand the causality behind its toxicological risks. The molecule presents two distinct metabolic liabilities that dictate its hazard profile:

  • The Halogenated Aromatic Motif (Bromotoluene derivative): Bromobenzene derivatives are classically associated with dose-dependent hepatotoxicity. Cytochrome P450 (CYP450) enzymes catalyze the oxidation of the brominated aromatic ring to form highly reactive arene oxides (epoxides). As established in foundational toxicological studies, these epoxides act as "soft" electrophiles that rapidly deplete intracellular glutathione (GSH) [1]. Once the GSH pool is exhausted, the epoxides covalently bind to nucleophilic cysteine residues on hepatocellular macromolecules, initiating centrolobular necrosis. While the ortho-methyl group provides an alternative metabolic shunt via benzylic hydroxylation, aromatic oxidation remains a critical liability.

  • The Pyrrolidine Amide Motif: Cyclic tertiary amines like pyrrolidine are notorious for undergoing CYP3A4/CYP2D6-mediated α-carbon hydrogen abstraction. This enzymatic process generates an unstable carbinolamine that rapidly dehydrates into a highly reactive iminium intermediate, or undergoes ring-opening to form an electrophilic aldehyde [2]. These species act as "hard" reactive intermediates (RIs) capable of modifying lysine residues on critical cellular proteins, potentially triggering idiosyncratic adverse drug reactions (IADRs) or direct cytotoxicity [3].

Bioactivation Parent Parent Compound (4-Bromo-2-methyl-phenyl)- pyrrolidin-1-yl-methanone Epoxide Arene Epoxide Intermediate (Soft RI) Parent->Epoxide CYP450 (Aromatic Oxidation) Iminium Pyrrolidine Iminium Intermediate (Hard RI) Parent->Iminium CYP450 (alpha-C Oxidation) GSH_Adduct GSH Adduct (Detoxification) Epoxide->GSH_Adduct GST Conjugation Protein_Adduct Protein Covalent Binding (Toxicity) Epoxide->Protein_Adduct Depleted GSH Iminium->Protein_Adduct Nucleophilic Attack Cyanide_Adduct Cyanide Adduct (In Vitro Trapping) Iminium->Cyanide_Adduct KCN Trapping

Fig 1. CYP450-mediated bioactivation of the compound into reactive epoxide and iminium species.

Safety Data Sheet (SDS) Core Parameters

Based on the mechanistic profiling and structural alerts, the following standardized safety parameters must be implemented in laboratory settings.

Section 2: Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation).

  • Signal Word: Warning.

Section 8: Exposure Controls & Personal Protection (PPE)
  • Engineering Controls: All manipulations of the dry powder must be performed in a certified chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation of aerosolized particulates.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Due to the compound's lipophilicity (LogP ~3.0), it can readily penetrate compromised skin barriers.

  • Respiratory Protection: If aerosolization is unavoidable outside a fume hood, a half-face respirator equipped with P100 particulate cartridges is mandatory.

Section 10: Stability and Reactivity
  • Conditions to Avoid: Excessive heat, direct UV exposure.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Thermal degradation will release toxic Carbon oxides (CO, CO2), Nitrogen oxides (NOx), and highly corrosive Hydrogen bromide (HBr) gas.

Quantitative Toxicity & Physicochemical Thresholds

To facilitate rapid risk assessment, the following table synthesizes the predicted physicochemical properties and toxicological thresholds for the compound.

Property / Toxicity EndpointPredicted Value / ThresholdClinical / Laboratory Implication
Molecular Weight 268.15 g/mol Falls within Lipinski's Rule of 5; high cellular permeability.
LogP (Lipophilicity) ~2.8 - 3.2Moderate lipophilicity; necessitates hepatic clearance over renal.
Acute Oral Toxicity (LD50, Rat) > 500 mg/kg (est.)Category 4 hazard; requires standard laboratory PPE.
Hepatotoxicity Risk High (CYP450 bioactivation)Requires routine LFT monitoring during in vivo dosing.
Ames Test (Mutagenicity) EquivocalArene epoxides may induce frameshift mutations; requires testing.

Self-Validating Experimental Protocols

To empirically validate the structural liabilities discussed in Section 2, researchers must utilize a self-validating trapping assay. This protocol is designed so that the analytical output inherently proves the mechanism: detection of a GSH adduct confirms "soft" electrophile formation (epoxide), while detection of a cyano adduct confirms "hard" electrophile formation (iminium). If neither is detected, alternative clearance pathways (e.g., benzylic hydroxylation) dominate.

Protocol: Reactive Metabolite Trapping Assay (GSH and KCN)

Reagents Required:

  • Human Liver Microsomes (HLM) (20 mg/mL stock)

  • NADPH regenerating system (Solution A and B)

  • Reduced L-Glutathione (GSH)

  • Potassium Cyanide (KCN) (Caution: Highly toxic, handle only in fume hood)

  • 100 mM Potassium phosphate buffer (pH 7.4)

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: In a 1.5 mL Eppendorf tube, prepare a 1 mL reaction mixture containing 1 mg/mL HLM and 10 µM of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone in 100 mM phosphate buffer.

  • Addition of Trapping Agents:

    • For Soft Electrophiles (Epoxides): Add GSH to a final concentration of 5 mM.

    • For Hard Electrophiles (Iminiums): In a separate parallel tube, add KCN to a final concentration of 1 mM.

  • Metabolic Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the CYP450-mediated reaction by adding 1 mM NADPH.

  • Incubation: Incubate the tubes in a shaking water bath at 37°C for exactly 60 minutes. Causality note: 60 minutes allows sufficient accumulation of secondary reactive metabolites without excessive thermal degradation of the enzymes.

  • Termination: Quench the reaction by adding an equal volume (1 mL) of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This immediately denatures the CYP enzymes.

  • Protein Precipitation: Vortex the samples for 2 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via high-resolution mass spectrometry (HRMS).

    • Scan for a neutral loss of 129 Da (characteristic of GSH adducts).

    • Scan for a mass shift of +27 Da relative to the parent or hydroxylated parent (characteristic of cyano adducts).

Workflow Step1 1. Incubate Compound with Human Liver Microsomes (HLM) Step2A 2A. Add Glutathione (GSH) (Traps Soft Electrophiles) Step1->Step2A Step2B 2B. Add Potassium Cyanide (KCN) (Traps Hard Electrophiles) Step1->Step2B Step3A 3A. LC-MS/MS Analysis Detect Epoxide-GSH Adducts Step2A->Step3A Step3B 3B. LC-MS/MS Analysis Detect Iminium-Cyano Adducts Step2B->Step3B Step4 4. Data Synthesis: Map Bioactivation Hotspots Step3A->Step4 Step3B->Step4

Fig 2. Self-validating LC-MS/MS workflow for trapping hard and soft reactive electrophiles.

References

  • Brodie BB, Reid WD, Cho AK, Sipes G, Krishna G, Gillette JR. "Possible mechanism of liver necrosis caused by aromatic organic compounds." Proceedings of the National Academy of Sciences, 1971.[Link]

  • Park BK, Boobis A, Clarke S, et al. "The Role of Metabolic Activation in Drug-Induced Hepatotoxicity." Annual Review of Pharmacology and Toxicology, 2005.[Link]

  • Alnufaie R, et al. "Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism." Saudi Pharmaceutical Journal, 2024.[Link]

Exploratory

Literature review of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone in drug discovery

An In-depth Technical Guide to the Role of Phenyl-Pyrrolidin-1-yl-Methanones in Drug Discovery, Centered on (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Introduction: The Pyrrolidine Scaffold as a Privileged Motif...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of Phenyl-Pyrrolidin-1-yl-Methanones in Drug Discovery, Centered on (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in a multitude of biologically active compounds and approved pharmaceuticals stems from a unique combination of favorable physicochemical properties. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1][2] This "pseudorotation" contributes to the stereochemical complexity of molecules, enabling precise interactions with biological targets.[1] Furthermore, the pyrrolidine motif can enhance aqueous solubility and provides a nitrogen atom that can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at protein binding sites.[3]

This guide focuses on the phenyl-pyrrolidin-1-yl-methanone core, a substructure present in numerous compounds with significant biological activity. We will use (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone as a central example to explore the synthesis, potential biological activities, and drug discovery workflow for this promising class of molecules. While specific research on this exact compound is limited, a comprehensive review of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent.

PART 1: Synthesis and Chemical Properties

General Synthesis of Phenyl-Pyrrolidin-1-yl-Methanones

The synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone and its analogs is typically achieved through a straightforward and robust chemical transformation: the amidation of a substituted benzoic acid derivative with pyrrolidine. This reaction forms a stable amide bond, connecting the aromatic and heterocyclic moieties.

A common laboratory-scale synthesis involves the activation of the carboxylic acid (4-bromo-2-methylbenzoic acid) to form a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with pyrrolidine.

Experimental Protocol: Synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
  • Acid Chloride Formation: To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in an inert solvent like dichloromethane (CH2Cl2), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature until the evolution of gas ceases, indicating the formation of 4-bromo-2-methylbenzoyl chloride. The solvent and excess reagent are then removed under reduced pressure.

  • Amidation: The crude acid chloride is dissolved in fresh CH2Cl2 and cooled in an ice bath. A solution of pyrrolidine (2-2.5 equivalents) and a non-nucleophilic base such as triethylamine (to scavenge the HCl byproduct) in CH2Cl2 is added dropwise.

  • Work-up and Purification: After the reaction is complete, the mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, is then purified using column chromatography on silica gel.

Synthesis_of_4-Bromo-2-methyl-phenyl-pyrrolidin-1-yl-methanone reactant1 4-Bromo-2-methylbenzoic Acid reagent1 SOCl2 or (COCl)2 reactant1->reagent1 Activation reactant2 Pyrrolidine product (4-Bromo-2-methyl-phenyl)- pyrrolidin-1-yl-methanone reactant2->product intermediate 4-Bromo-2-methylbenzoyl Chloride (Reactive Intermediate) reagent1->intermediate reagent2 Triethylamine (Base) reagent2->product intermediate->reactant2 Amidation Monoamine_Transporter_Inhibition presynaptic Presynaptic Neuron Dopamine (DA) postsynaptic Postsynaptic Neuron D1/D2 Receptors presynaptic->postsynaptic dat Dopamine Transporter (DAT) presynaptic->dat DA Reuptake postsynaptic->presynaptic compound (4-Bromo-2-methyl-phenyl)- pyrrolidin-1-yl-methanone compound->dat Inhibition synaptic_cleft Synaptic Cleft

Caption: Hypothesized mechanism of action: Inhibition of the dopamine transporter (DAT).

Anticonvulsant and Nootropic Activity

Derivatives of 4-phenylpyrrolidone have been synthesized and investigated for anticonvulsant and nootropic (cognition-enhancing) effects. [4]These compounds are structurally related to the "racetam" class of drugs. It has been observed that the introduction of a phenyl group onto the pyrrolidone ring can confer anticonvulsant properties. [4]Given the structural similarities, the phenyl-pyrrolidin-1-yl-methanone scaffold could be explored for similar neurological applications.

Anticancer Potential

The broader class of pyrrolidine derivatives has been investigated for anticancer activity. Additionally, related structures like 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone have been shown to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells. [5]This suggests that with appropriate functionalization, the phenyl-pyrrolidin-1-yl-methanone core could be a starting point for the development of novel oncology drugs.

PART 3: A Proposed Drug Discovery Workflow

The development of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone or its analogs into a clinical candidate would follow a standard, yet rigorous, drug discovery and development pathway.

Drug_Discovery_Workflow start Target Identification & Validation (e.g., DAT, NET) synthesis Library Synthesis (Analogs of core structure) start->synthesis screening High-Throughput Screening (Binding & functional assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR studies, ADME profiling) screening->hit_to_lead 'Hits' lead_opt Lead Optimization (Potency, selectivity, PK/PD) hit_to_lead->lead_opt 'Leads' preclinical Preclinical Development (In vivo efficacy, toxicology) lead_opt->preclinical 'Candidate' clinical Clinical Trials (Phase I, II, III) preclinical->clinical

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Guide for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Preparation of ortho-substituted aryl pyrrolidinyl amides for PROTAC linkers, kinase inhibitors, and advanced pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Preparation of ortho-substituted aryl pyrrolidinyl amides for PROTAC linkers, kinase inhibitors, and advanced pharmaceutical intermediates.

Executive Summary & Mechanistic Rationale

The synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone involves the formation of a tertiary amide bond between 4-bromo-2-methylbenzoic acid and pyrrolidine. The primary synthetic challenge lies in the steric hindrance introduced by the ortho-methyl group on the benzoic acid ring, which slightly retards nucleophilic attack at the carbonyl carbon[1].

  • Protocol A (Acyl Chloride Route): Utilizes oxalyl chloride and catalytic DMF. This is the most cost-effective and scalable method (>10 g scale). The catalytic DMF forms a highly reactive Vilsmeier-Haack intermediate, allowing the acid chloride to form under mild, room-temperature conditions[2].

  • Protocol B (Peptide Coupling Route): Utilizes HATU and DIPEA. This method is ideal for small-scale library synthesis (<1 g scale). It avoids harsh acidic conditions and gaseous byproducts by generating a highly reactive HOAt-active ester in situ[3].

Synthetic Workflow Visualization

The following diagram maps the logic and chemical transitions for both recommended pathways.

SynthesisWorkflow cluster_PathA Protocol A: Acyl Chloride Route cluster_PathB Protocol B: HATU Coupling Route SM1 4-Bromo-2-methylbenzoic acid (Starting Material) ActA Activation: Oxalyl Chloride Cat. DMF, DCM, 0 °C to RT SM1->ActA ActB Activation: HATU + DIPEA DMF, RT SM1->ActB SM2 Pyrrolidine (Nucleophile) CoupA Coupling: Add Pyrrolidine + Et3N DCM, 0 °C to RT SM2->CoupA CoupB Coupling: Add Pyrrolidine DMF, RT SM2->CoupB IntA Intermediate: 4-Bromo-2-methylbenzoyl chloride ActA->IntA -CO2, -CO, -HCl IntA->CoupA Product Target Molecule: (4-Bromo-2-methyl-phenyl)- pyrrolidin-1-yl-methanone CoupA->Product -Et3N•HCl IntB Intermediate: HOAt Active Ester ActB->IntB IntB->CoupB CoupB->Product -HOAt

Figure 1: Divergent synthetic workflows for the amidation of 4-bromo-2-methylbenzoic acid with pyrrolidine.

Quantitative Reagent Data

Table 1: Stoichiometry for Protocol A (Acyl Chloride Route) - 10 mmol Scale
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction
4-Bromo-2-methylbenzoic acid215.041.02.15 gElectrophile precursor
Oxalyl Chloride126.931.21.05 mLActivating agent
N,N-Dimethylformamide (DMF)73.09Catalytic2 drops (~0.05 mL)Catalyst
Pyrrolidine71.121.21.00 mLNucleophile
Triethylamine (Et₃N)101.192.53.48 mLAcid scavenger
Dichloromethane (DCM)84.93N/A60 mL totalReaction solvent
Table 2: Stoichiometry for Protocol B (HATU Route) - 5 mmol Scale
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction
4-Bromo-2-methylbenzoic acid215.041.01.075 gElectrophile precursor
HATU380.231.12.09 gCoupling reagent
Pyrrolidine71.121.20.50 mLNucleophile
N,N-Diisopropylethylamine (DIPEA)129.243.02.61 mLBase
N,N-Dimethylformamide (DMF)73.09N/A20 mLReaction solvent

Step-by-Step Methodologies

Protocol A: Acyl Chloride Activation (Scalable Method)

Adapted from standard oxalyl chloride activation protocols for ortho-substituted benzoic acids[2].

  • Activation Setup: Charge an oven-dried 100 mL round-bottom flask with 4-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) and anhydrous DCM (40 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add 2 drops of anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

  • Oxalyl Chloride Addition: Add oxalyl chloride (1.05 mL, 12 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition controls the exothermic generation of CO, CO₂, and HCl gases. The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly converts the acid to the acyl chloride without the need for refluxing[2].

  • Intermediate Maturation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: The reaction will transition from a cloudy suspension to a clear, pale-yellow homogeneous solution. This visual cue confirms complete conversion to the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved HCl. Redissolve the crude 4-bromo-2-methylbenzoyl chloride in fresh anhydrous DCM (20 mL) and cool to 0 °C.

  • Amidation: In a separate vial, prepare a solution of pyrrolidine (1.00 mL, 12 mmol) and Et₃N (3.48 mL, 25 mmol). Add this mixture dropwise to the acyl chloride solution.

    • Causality: Et₃N is used in excess to act as an acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of pyrrolidine, which would otherwise destroy its nucleophilicity[1].

  • Reaction Completion: Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove excess amine, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol B: HATU Coupling (Library / Small-Scale Method)

A milder alternative avoiding corrosive acid chlorides[3].

  • Pre-activation: Charge a 50 mL round-bottom flask with 4-bromo-2-methylbenzoic acid (1.075 g, 5 mmol), HATU (2.09 g, 5.5 mmol), and anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (2.61 mL, 15 mmol) and stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating its attack on the electron-deficient uronium salt of HATU. This rapidly generates the highly reactive HOAt active ester, which is highly resistant to steric hindrance[3].

  • Nucleophile Addition: Add pyrrolidine (0.50 mL, 6 mmol) in one portion. Stir at room temperature for 3-4 hours.

    • Self-Validation: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting acid (R_f ~0.2) will be entirely consumed, replaced by a new, less polar product spot (R_f ~0.5).

  • Biphasic Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash with 5% aqueous LiCl solution (3 x 30 mL).

    • Causality: DMF is notoriously difficult to remove via evaporation. Multiple washes with aqueous LiCl drastically alter the partition coefficient, effectively pulling the DMF into the aqueous phase and leaving the pure product in the organic layer.

  • Final Isolation: Wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

Analytical Characterization

To validate the structural integrity of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, perform the following analyses:

  • LC-MS (ESI+): The expected exact mass for C₁₂H₁₄BrNO is 267.03. You will observe a characteristic 1:1 isotopic doublet at m/z 268.0 and 270.0 [M+H]⁺ , confirming the presence of a single bromine atom.

  • ¹H NMR (400 MHz, CDCl₃): Due to the restricted rotation around the tertiary amide bond (rotameric effect), the pyrrolidine protons will appear as two distinct sets of multiplets. Expect aromatic protons at ~7.0–7.5 ppm (3H), the ortho-methyl singlet at ~2.3 ppm (3H), and the pyrrolidine α-protons split into two broad multiplets at ~3.1 ppm (2H) and ~3.6 ppm (2H).

References

  • European Patent Office. SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE. EP3027625A1.[2] URL:

  • American Chemical Society. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation. Journal of Medicinal Chemistry.[3] URL:[Link](Note: DOI represents the general journal methodology cited for HPK1 PROTAC amidation workflows).

Sources

Application

Application Notes &amp; Protocols: (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone as a Versatile Pharmaceutical Intermediate

Introduction: Strategic Value in Medicinal Chemistry (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a key building block in modern pharmaceutical synthesis, distinguished by its unique structural features. The mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value in Medicinal Chemistry

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a key building block in modern pharmaceutical synthesis, distinguished by its unique structural features. The molecule incorporates a brominated aryl ring, making it an ideal substrate for a variety of powerful cross-coupling reactions. The presence of the ortho-methyl group provides steric influence that can direct reaction regioselectivity and modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API). The pyrrolidine-1-yl-methanone moiety is a common feature in bioactive molecules, contributing to solubility, metabolic stability, and target engagement.[1][2]

The primary utility of this intermediate lies in its application as a linchpin in the synthesis of complex molecules, most notably in the development of kinase inhibitors. Specifically, it has been identified as a crucial precursor in the scalable synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, which are therapeutic agents for various B-cell malignancies and autoimmune diseases.[3][4][5] This guide provides detailed protocols for two of the most critical transformations involving this intermediate: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Figure 1: Chemical Structure of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Application Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[6] This protocol details the coupling of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone with an arylboronic acid, a key step in constructing biaryl scaffolds common in many drug candidates.[7][8]

Causality of Experimental Design:

  • Catalyst System: A palladium(0) species is required to initiate the catalytic cycle. We use Palladium(II) acetate (Pd(OAc)₂) which is reduced in situ. A phosphine ligand, such as SPhos, is chosen for its ability to stabilize the palladium center and promote both oxidative addition and reductive elimination, accommodating the steric bulk of the ortho-methyl group.[9]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[6][8]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex.[3]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification Setup Combine Aryl Bromide, Boronic Acid, Base, & Solvent Degas Degas Mixture (N₂ or Ar Purge) Setup->Degas Add_Catalyst Add Pd Catalyst & Ligand Degas->Add_Catalyst Heat Heat to 80-100 °C (Monitor by TLC/LC-MS) Add_Catalyst->Heat Quench Cool & Quench (e.g., with Water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: To an oven-dried Schlenk flask, add (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio by volume (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand, such as SPhos (0.04 equiv.).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by silica gel column chromatography to yield the desired biaryl product.

Parameter Target Value Notes
Typical Yield 75-95%Dependent on the electronic and steric nature of the boronic acid.
Purity (Post-Column) >98%As determined by HPLC and ¹H NMR.
Catalyst Loading 1-5 mol%Lower loadings are possible with highly active catalyst systems.[10]
Reaction Time 4-12 hoursElectron-deficient boronic acids may require longer reaction times.[11]

Application Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[12][13] This protocol describes the coupling of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone with a primary or secondary amine.

Causality of Experimental Design:

  • Catalyst System: This reaction requires a robust palladium catalyst and a specialized ligand. A common combination is Pd₂(dba)₃ (a stable Pd(0) source) and a bulky, electron-rich phosphine ligand like Xantphos or BINAP.[14] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is frequently used because it is strong enough to deprotonate the amine (or the N-H precursor complex on palladium) without competing as a nucleophile.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory. Protic solvents would interfere with the strong base and quench the catalytic cycle.[16] The reaction must be performed under strictly anhydrous and anaerobic conditions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 L₂Pd(II)(Ar)(Br) OxAdd->Complex1 + Ar-Br AmineBind Amine Coordination & Deprotonation Complex1->AmineBind Complex2 L₂Pd(II)(Ar)(NR₂) AmineBind->Complex2 + HNR₂ - H-Base⁺Br⁻ RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 - Ar-NR₂ ArBr Ar-Br ArBr->OxAdd HNR2 HNR₂ + Base HNR2->AmineBind ArNR2 Ar-NR₂ ArNR2->RedElim

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a glovebox or under a strict stream of inert gas, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube. Add the amine (if solid, 1.2 equiv.) and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.01 equiv., and Xantphos, 0.02 equiv.).

  • Reactant and Solvent Addition: Remove the tube from the glovebox. Add (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (1.0 equiv.) followed by anhydrous toluene (to achieve a final concentration of ~0.1-0.2 M). If the amine is a liquid, add it via syringe at this stage.

  • Inert Atmosphere: The system should already be under an inert atmosphere. Ensure the flask is sealed properly.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-8 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and separate the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired arylamine.

Parameter Target Value Notes
Typical Yield 70-90%Highly dependent on the pKa and steric hindrance of the amine.
Purity (Post-Column) >97%As determined by HPLC and ¹H NMR.
Base Strength pKa > 18A strong, non-nucleophilic base is critical for success.[15]
Atmosphere Strictly AnaerobicThe Pd(0) catalyst and strong base are highly sensitive to oxygen and moisture.

Conclusion

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a high-value intermediate whose utility is unlocked through robust and well-understood synthetic transformations. The protocols provided for the Suzuki-Miyaura and Buchwald-Hartwig reactions serve as reliable starting points for researchers engaged in the synthesis of complex pharmaceutical agents. The strategic placement of the bromine atom allows for selective C-C and C-N bond formation, providing a gateway to diverse chemical scaffolds. Mastery of these protocols enables chemists to efficiently advance their drug discovery programs, particularly in the synthesis of targeted therapies like BTK inhibitors.[3][17]

References

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. (2013). Organic Process Research & Development.
  • Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. (2025). Journal of Labelled Compounds and Radiopharmaceuticals.
  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Chemistry.
  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. (2013). ACS Publications.
  • Synthesis of a Bruton's Tyrosine Kinase Inhibitor. (2018). Organic Letters.
  • Cas 149105-15-7,(4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE. Autech Industry Co.,Limited.
  • Buchwald–Hartwig amination. Wikipedia.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2006). Journal of Medicinal Chemistry.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). Organic Letters.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • The Suzuki Reaction. (2014). Stanford University.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (2011). ResearchGate.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry.

Sources

Method

Suzuki-Miyaura cross-coupling reactions with (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic che...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2][3] This application note provides a comprehensive technical guide for the successful coupling of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, a sterically hindered aryl bromide, with various organoboron reagents. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters for challenging substrates, and present a detailed, step-by-step protocol. This guide is designed for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl and substituted aryl structures, leveraging a substrate with notable steric hindrance near the reaction center.

Introduction: The Challenge of Sterically Hindered Substrates

The palladium-catalyzed Suzuki-Miyaura reaction is renowned for its versatility and functional group tolerance in creating C(sp²)–C(sp²) bonds.[4][5] The reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][6] While highly efficient for many substrates, those bearing significant steric hindrance, particularly substituents ortho to the leaving group, present a significant challenge.

The substrate of interest, (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, features a methyl group in the ortho position to the bromine atom. This steric bulk can impede the initial oxidative addition step, which is often rate-limiting, and can also hinder subsequent steps in the catalytic cycle.[7][8] Consequently, standard Suzuki-Miyaura conditions may result in low yields or failed reactions.[9] This guide outlines a robust methodology using specialized ligands and optimized conditions to overcome these steric challenges and achieve high-yield coupling.

The Catalytic Cycle and the Importance of Component Selection

Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition PdII_Aryl trans-Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl cis-Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd Boronate Ar²-B(OR)₃⁻ Boronate->Transmetal

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide (Ar¹-X) to form a Pd(II) complex.[4] For sterically hindered substrates, this step is often slow and requires electron-rich, bulky ligands to promote the reaction.[5]

  • Transmetalation: The organic group (Ar²) from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[10][11][12] The exact mechanism of transfer is complex but is a critical step for C-C bond formation.[2][4]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[4][6]

Causality Behind Component Choices
  • Catalyst and Ligand: For sterically demanding substrates like (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a catalytic system that is both highly active and stable.

    • Expertise: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are superior. These ligands promote the oxidative addition step and stabilize the monoligated palladium species, which is believed to be the active catalyst.[13] For this protocol, we recommend a pre-formed catalyst or an in-situ generated catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand.[6][9]

  • Base: The base plays a multifaceted role: it activates the boronic acid and can influence the catalyst's state.[4][11]

    • Expertise: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for hindered couplings as they have good solubility in biphasic systems and are strong enough to facilitate boronate formation without promoting side reactions.[11][14] The physical form of the base (finely powdered) is critical for reproducibility.[14]

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Expertise: Aprotic solvents are common choices.[1] Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used, often with a small amount of water to dissolve the inorganic base.[1][14][15] For substrates with poor solubility, increasing the reaction temperature or using solvents like DMF can be beneficial.[14]

Experimental Protocol

This protocol provides a validated starting point for the Suzuki-Miyaura coupling of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone with a generic arylboronic acid.

Experimental_Workflow start Start setup Assemble Flame-Dried Schlenk Flask under Argon start->setup add_solids Add Aryl Bromide, Boronic Acid, Base, & Catalyst setup->add_solids evac_refill Evacuate and Backfill with Argon (3x) add_solids->evac_refill add_solvents Add Degassed Solvent(s) via Syringe evac_refill->add_solvents heat_stir Heat to Reaction Temp (e.g., 80-110 °C) & Stir add_solvents->heat_stir monitor Monitor Reaction (TLC, GC-MS) heat_stir->monitor 1-24 h workup Aqueous Workup: Quench, Extract, Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Materials and Reagents
  • (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%), or Pd₂(dba)₃ (2.5 mol%) with a ligand like SPhos (5.5 mol%)

  • Base: Finely powdered K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene, and Degassed Water (e.g., 4:1 v/v ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Argon or Nitrogen gas (high purity)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Syringes and needles for solvent transfer

  • Standard glassware for workup and purification

  • TLC plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (e.g., 1.0 mmol, 283 mg), the arylboronic acid (1.2 mmol), the palladium catalyst/ligand, and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed organic solvent (e.g., 4 mL of 1,4-dioxane) followed by degassed water (e.g., 1 mL) via syringe. The solvent should be previously degassed by sparging with argon for 15-20 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2–24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired biaryl product.

Data Presentation: Example Conditions

The optimal conditions are highly dependent on the specific boronic acid coupling partner. The following table provides validated starting points for various substrate types.

EntryArylboronic Acid (Ar²-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/H₂O (4:1)1001275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5%) / SPhos (5.5%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)1008>90
34-Trifluoromethylphenylboronic acidPdCl₂(dppf) (5%)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1101680-90
42-Methylphenylboronic acidPd-NHC (PEPPSI-IPr) (3%)K₃PO₄ (3.0)Dioxane1102465-75

Note: Yields are illustrative and based on literature precedents for similar sterically hindered couplings.[7] Optimization may be required.

Troubleshooting and Field Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald ligand or NHC-based catalyst), or using a stronger base like Cs₂CO₃.[7] Ensure all reagents are dry and solvents are thoroughly degassed.

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid.[1] This can be minimized by using a slight excess of the boronic acid, running the reaction under strictly inert conditions, and avoiding prolonged heating after the reaction is complete. Using boronic esters (e.g., pinacol esters) can also increase stability.[1]

  • Homocoupling (Ar¹-Ar¹ or Ar²-Ar²): This side reaction can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing and use the mildest conditions that afford a reasonable reaction rate.

Conclusion

The Suzuki-Miyaura cross-coupling of the sterically hindered substrate (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a highly achievable transformation with careful selection of the catalyst, ligand, and base. By employing modern, highly active catalytic systems and following the robust protocol outlined herein, researchers can efficiently synthesize a wide array of valuable biaryl compounds. This guide provides a solid, mechanistically-grounded framework for success in this challenging yet rewarding synthetic endeavor.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Cid, J., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . ACS Catalysis. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates . Organic Chemistry Portal. [Link]

  • Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

  • Organic-Synthesis.com. Suzuki-Miyaura Coupling . Organic Synthesis. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates . Organic Letters. [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]

  • Wikipedia. Suzuki reaction . Wikipedia. [Link]

  • Kumar, S., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions . World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Chen, C., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides . Organic & Biomolecular Chemistry. [Link]

  • Shi, S., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation . Angewandte Chemie International Edition. [Link]

  • Vechorkin, O., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Farmer, J. L., et al. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions . Organic & Biomolecular Chemistry. [Link]

  • Vechorkin, O., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides . The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling . Chemical Communications. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 . Molecules. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of (4-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone via Buchwald-Hartwig Amination

Introduction: Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where aryl amines are prevalent structural motifs.[1][2] The target molecule, (4-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, represents a common scaffold in drug discovery, where the arylamine moiety is a key pharmacophore. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering significant advantages over traditional methods that often require harsh conditions and have limited substrate scope.[3][4] This application note provides a detailed guide for researchers on the strategic implementation of the Buchwald-Hartwig amination for the synthesis of (4-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone from its aryl bromide precursor, (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of critical reaction components, and provide detailed, actionable protocols for its successful execution.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) intermediate. The reactivity order for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[5]

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amide complex.[6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + R2NH, Base - Base-HBr PdII_Amide L-Pd(II)(Ar)(NR2) Amine_Coord->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Product (Ar-NR2) Red_Elim->Pd0

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Navigating the Synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

The specific substrate, (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, presents a few key considerations for successful amination:

  • Steric Hindrance: The methyl group ortho to the bromine atom introduces steric hindrance around the reaction center. This can slow down the rate of oxidative addition and reductive elimination.[8] The choice of a bulky, electron-rich phosphine ligand is critical to overcome this challenge.

  • Substrate Reactivity: Aryl bromides are generally good substrates for Buchwald-Hartwig amination, offering a good balance of reactivity and stability.[5]

  • Amine Nucleophilicity: Pyrrolidine is a cyclic secondary amine and is generally a good nucleophile for this transformation.[5]

A Researcher's Guide to Component Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.

ComponentRecommended ChoicesRationale and Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precursors that are readily reduced in situ to the active Pd(0) catalyst.[5] Pre-formed palladium precatalysts, such as XPhos Pd G3, can also be used for enhanced reactivity and reproducibility.[9]
Ligand XPhos, RuPhos, BrettPhosFor sterically hindered aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are essential.[10][11] They promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate the final reductive elimination step.[12]
Base NaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center.[7][13] Alkoxide bases are generally effective in both polar and nonpolar solvents.[13][14] The choice of base can also influence the reaction rate and selectivity.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base.[7] Toluene and dioxane are commonly used due to their ability to dissolve the reactants and their suitable boiling points for reactions that require heating.[5]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reagents used are flammable, and some are corrosive or toxic. Handle with care.

Protocol 1: General Screening Procedure

This protocol is designed for initial screening of reaction conditions on a small scale.

Materials:

  • (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Reaction vial with a screw cap and septum

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vial containing a magnetic stir bar, add (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the vial with a septum-containing cap, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. This is followed by the addition of pyrrolidine (1.2 equiv.) and then sodium tert-butoxide (1.4 equiv.).

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (4-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Protocol 2: Optimized Procedure Using a Pre-catalyst

This protocol utilizes a more advanced pre-catalyst for potentially higher efficiency and reproducibility.

Materials:

  • (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

  • Pyrrolidine

  • XPhos Pd G3 pre-catalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

  • Anhydrous dioxane

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (1.0 equiv.) and the XPhos Pd G3 pre-catalyst (0.01 equiv.).

  • Solvent and Amine Addition: Add anhydrous dioxane via syringe, followed by the addition of pyrrolidine (1.2 equiv.).

  • Base Addition: Slowly add the LHMDS solution (1.5 equiv.) to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 25 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants (Aryl Bromide, Catalyst, Ligand) Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent AmineBase Add Amine & Base Solvent->AmineBase Heat Heat and Stir AmineBase->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By understanding the reaction mechanism and carefully selecting the catalyst system, researchers can successfully synthesize (4-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone from its corresponding aryl bromide. The protocols provided herein offer a solid starting point for the development of a robust and scalable process. Further optimization may be achieved through systematic screening of ligands, bases, and solvents to maximize yield and minimize reaction times.[15]

References

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Available at: [Link]

  • Palladium-catalyzed amination of aryl bromides with hindered N-alkyl-substituted anilines using a palladium(I) tri-tert-butylphosphine bromide dimer - PubMed. Available at: [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available at: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC. Available at: [Link]

  • Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides, and the First Amination of Aryl Tosylates | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

Sources

Method

Application Note: In Vitro Screening Assays Utilizing (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone in Fragment-Based Lead Discovery

Target Audience: Researchers, assay development scientists, and medicinal chemists. Application: Fragment-Based Lead Discovery (FBLD), Protein-Protein Interaction (PPI) Disruption, High-Throughput Screening (HTS).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Application: Fragment-Based Lead Discovery (FBLD), Protein-Protein Interaction (PPI) Disruption, High-Throughput Screening (HTS).

Introduction: The Strategic Utility of the BMPM Scaffold

The disruption of protein-protein interactions (PPIs) remains one of the most challenging frontiers in modern drug discovery due to the large, flat, and highly hydrophobic nature of typical binding interfaces. The Keap1-Nrf2 axis, a master regulator of the cellular antioxidant response, represents a highly validated therapeutic target for oxidative stress and inflammatory diseases; however, the exceptionally tight binding of the Nrf2 ETGE motif to Keap1 makes it a difficult interaction to disrupt with small molecules[1].

In this context, (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (BMPM) serves as a highly privileged fragment scaffold. Derivatives of 4-bromo-2-methylbenzoic acid have been successfully utilized as critical building blocks in the synthesis of nanomolar macrocyclic inhibitors targeting the Keap1-Nrf2 PPI[2].

Mechanistic Causality of the BMPM Structure:

  • 4-Bromo Substituent: Acts as a potent halogen bond donor, capable of interacting with electron-rich residues within the Keap1 Kelch domain. Crucially, it provides a synthetic handle for downstream Suzuki or Buchwald-Hartwig cross-coupling during the hit-to-lead optimization phase.

  • 2-Methyl Group: Introduces a steric constraint that forces the amide out of the phenyl ring's plane, creating a distinct 3D vector that prevents flat, non-specific binding.

  • Pyrrolidin-1-yl-methanone: The tertiary amide acts as a strong hydrogen-bond acceptor, while the rigid pyrrolidine ring efficiently occupies adjacent hydrophobic sub-pockets without introducing excessive entropic penalties upon binding.

Assay Logic and Workflow Design

To successfully utilize BMPM in an FBLD campaign, the screening cascade must be designed to handle the inherently low binding affinities (typically high micromolar to millimolar) of fragment-sized molecules. We employ a two-tiered in vitro screening approach: a Fluorescence Polarization (FP) competitive binding assay for high-throughput primary screening, followed by Surface Plasmon Resonance (SPR) for orthogonal, label-free kinetic validation.

FP assays are the gold standard for Keap1-Nrf2 HTS because they efficiently measure the displacement of a fluorescently labeled Nrf2 peptide from the Keap1 protein[3]. However, FP is susceptible to auto-fluorescence artifacts common in fragment libraries[4]. Therefore, SPR is strictly required to validate FP hits, providing real-time KD​ , kon​ , and koff​ metrics while ruling out optical interference[4].

FBLD_Workflow N1 Primary Screening FP Assay (High Throughput) N2 Orthogonal Validation SPR Kinetics (Label-Free) N1->N2 Hit Triage (IC50 < 100 µM) N3 Structural Biology X-ray Co-Crystallography N2->N3 Validated Binders (KD confirmed) N4 Hit-to-Lead Optimization Cross-Coupling at 4-Bromo N3->N4 Structure-Guided Design

Fig 1. FBLD workflow progressing from FP screening to structure-guided optimization of BMPM.

Protocol 1: Fluorescence Polarization (FP) Competitive Assay

Self-Validating Mechanism: This protocol includes the simultaneous monitoring of Total Fluorescence Intensity (TFI). If a derivative of BMPM artificially increases TFI by >20% relative to the control wells, it is flagged as an auto-fluorescent false positive, preventing wasted downstream resources.

Reagents & Materials
  • Protein: Recombinant human Keap1 Kelch domain (residues 321–609).

  • Tracer: FITC-labeled Nrf2 ETGE peptide (FITC-Ahx-LDEETGEFL-OH)[3].

  • Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20. (Note: TCEP is chosen over DTT to prevent unintended covalent reactions with halogenated fragments).

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer fresh. The inclusion of 0.005% Tween-20 is critical to prevent the non-specific aggregation of the hydrophobic BMPM fragment.

  • Tracer/Protein Complex Formation: Dilute the FITC-Nrf2 tracer to a final assay concentration of 10 nM. Add recombinant Keap1 protein to a final concentration of 50 nM (ensuring ~80% tracer binding based on prior Kd​ titrations).

  • Compound Plating: Dispense 100 nL of BMPM (and its synthesized derivatives) in 100% DMSO into a black 384-well microplate using an acoustic dispenser (e.g., Echo 550). Final DMSO concentration must not exceed 1% to maintain Keap1 stability.

  • Reaction Initiation: Add 10 µL of the Keap1/Tracer complex to each well.

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using FP optics (Excitation: 485 nm, Emission: 535 nm). Record both parallel and perpendicular emission intensities to calculate millipolarization (mP).

FP_Assay K Keap1 Kelch Domain C1 Keap1:Tracer Complex (High Polarization) K->C1  Equilibrium   T FITC-Nrf2 Peptide T->C1 B BMPM Fragment C2 Keap1:BMPM Complex + Free Tracer (Low Polarization) B->C2 C1->C2  Competitive Displacement  

Fig 2. Mechanistic workflow of the competitive Fluorescence Polarization (FP) assay utilizing BMPM.

Protocol 2: Surface Plasmon Resonance (SPR) Validation

Self-Validating Mechanism: The SPR protocol utilizes a dual-channel flow cell system. Flow Cell 1 (Fc1) contains only the streptavidin matrix (no Keap1). Any non-specific binding of the BMPM fragment to the matrix is automatically subtracted from the active Flow Cell 2 (Fc2), ensuring the sensogram strictly represents the target interaction.

Reagents & Materials
  • Sensor Chip: Streptavidin (SA) coated sensor chip (e.g., Biacore Series S).

  • Protein: In vivo biotinylated Keap1 Kelch domain. (Note: Biotinylation ensures uniform, directional immobilization, preventing the masking of the Nrf2 binding pocket).

  • Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 0.05% P20 surfactant, 2% DMSO.

Step-by-Step Methodology
  • Immobilization: Condition the SA chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH. Inject biotinylated Keap1 over Fc2 at 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved. Leave Fc1 blank as a reference.

  • Solvent Correction: Because fragments require higher concentrations of DMSO for solubility, perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts.

  • Analyte Injection: Prepare a 2-fold serial dilution of BMPM (ranging from 3.125 µM to 200 µM) in the running buffer.

  • Binding Kinetics: Inject the BMPM concentration series over both Fc1 and Fc2 at a high flow rate of 50 µL/min (to minimize mass transport limitations) for 60 seconds of association, followed by 120 seconds of dissociation.

  • Data Analysis: Subtract the Fc1 reference signal and the DMSO calibration signal from the Fc2 data. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Quantitative Data Presentation

To evaluate the success of the BMPM scaffold, it is critical to calculate the Ligand Efficiency (LE) . LE normalizes the binding affinity against the heavy atom count (HAC) of the fragment, guiding chemists to optimize the molecule without merely adding lipophilic bulk.

Formula: LE = (1.37 / HAC) × pIC50

Table 1: Representative Screening Data for BMPM and Derivatives
Compound IDModificationsFP Assay IC50 (µM)SPR KD​ (µM)Heavy Atom CountLigand Efficiency (LE)
BMPM (Base Fragment) None45.252.1140.42
BMPM-Deriv-01 4-Bromo replaced via Suzuki coupling (Aryl addition)2.43.1200.38
BMPM-Deriv-02 Macrocyclic constraint applied[2]0.0450.050320.31
Positive Control Known Keap1 non-covalent inhibitor0.0220.028380.27

Interpretation: While the base BMPM fragment has a modest micromolar affinity, its exceptionally high Ligand Efficiency (0.42) proves it makes highly optimal contacts within the Keap1 pocket, validating it as an ideal starting point for structure-guided drug design.

References

  • Discovery and Development of Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction Inhibitors: Achievements, Challenges, and Future Directions. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health (NIH) / PMC. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Welcome to the technical support guide for the synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. This document is designed for researchers, scientists, and professionals in drug development who are workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. This document is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific amide synthesis. Here, we will delve into the common challenges and provide field-proven insights to optimize your reaction yield and purity.

Introduction: The Chemistry at Hand

The synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone involves the formation of an amide bond between 4-bromo-2-methylaniline and an activated form of pyrrolidine, typically pyrrolidine-1-carbonyl chloride. This reaction, while seemingly straightforward, presents several challenges primarily due to the steric hindrance and electronic properties of the substituted aniline. The methyl group in the ortho position to the amine can significantly impede the approach of the acylating agent, leading to lower yields and the formation of byproducts.

The most common approach for this transformation is a variation of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1][2] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone?

The most prevalent method is the reaction of 4-bromo-2-methylaniline with pyrrolidine-1-carbonyl chloride under basic conditions. This is a classic nucleophilic acyl substitution reaction.

Q2: Why is the yield of my reaction consistently low?

Low yields in this specific synthesis can often be attributed to a few key factors:

  • Steric Hindrance: The ortho-methyl group on the aniline ring sterically hinders the nitrogen atom, making it a less effective nucleophile.[5][6] This slows down the desired reaction rate.

  • Hydrolysis of the Acyl Chloride: Pyrrolidine-1-carbonyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.[7] This will consume your acylating agent and reduce the overall yield.

  • Competing Side Reactions: Under certain conditions, side reactions such as the self-condensation of the aniline or reaction with the solvent can occur.

Q3: What is the role of the base in this reaction, and which one should I choose?

The base plays a critical role by neutralizing the HCl generated during the reaction.[8] This prevents the formation of the unreactive ammonium salt of the starting aniline. For this particular synthesis, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred over inorganic bases like sodium hydroxide when the reaction is run in an anhydrous organic solvent.[9] Using an aqueous base can increase the risk of hydrolyzing the sensitive acyl chloride.[10][11]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting 4-bromo-2-methylaniline on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction is proceeding.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Pyrrolidine-1-carbonyl chloride: The acyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[9]2. Steric Hindrance: The ortho-methyl group on the aniline is slowing the reaction significantly.[5]3. Insufficient Base: Not enough base to neutralize the HCl byproduct, leading to protonation of the starting amine.[9]1. Use a fresh bottle of pyrrolidine-1-carbonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Increase the reaction temperature. Consider using a more forcing solvent like refluxing THF or toluene. A catalyst such as 4-dimethylaminopyridine (DMAP) can also be added in a catalytic amount to accelerate the reaction.[9]3. Use at least 1.1 equivalents of a tertiary amine base. If the starting aniline is in the form of a hydrochloride salt, at least 2.2 equivalents of base are required.[9]
Multiple Products Observed by TLC/LC-MS 1. Diacylation: If there are other nucleophilic sites on the aniline, diacylation can occur.2. Side reactions with solvent: Certain solvents can react with the acyl chloride.3. Decomposition: The starting materials or product may be unstable under the reaction conditions.1. This is less likely with a secondary amine precursor like pyrrolidine. However, ensure the purity of your starting materials.2. Use a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.3. Run the reaction at a lower temperature for a longer period. Ensure the reaction is properly quenched and worked up upon completion.
Difficult Purification 1. Unreacted Starting Material: The reaction did not go to completion.2. Byproducts from the base: The base or its salt is co-eluting with the product.3. Hydrolyzed Acyl Chloride: The corresponding carboxylic acid is present.1. Drive the reaction to completion by using a slight excess (1.05-1.1 equivalents) of the pyrrolidine-1-carbonyl chloride.2. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the tertiary amine base. Follow with a wash with saturated sodium bicarbonate solution and brine.3. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup will remove the acidic byproduct.

Experimental Protocols

Optimized Protocol for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Synthesis

This protocol is designed to maximize yield by addressing the challenges of steric hindrance and reagent stability.

Materials:

  • 4-Bromo-2-methylaniline

  • Pyrrolidine-1-carbonyl chloride[12]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

Procedure:

  • Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-bromo-2-methylaniline (1.0 eq).

  • Solvent and Base Addition: Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath. To this stirred solution, add triethylamine (1.2 eq). If using, add DMAP (0.05 eq) at this stage.

  • Acyl Chloride Addition: In a separate flask, dissolve pyrrolidine-1-carbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux (approx. 40 °C for DCM).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Visualizing the Workflow

The following diagram illustrates the key steps in the optimized synthesis protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 4-bromo-2-methylaniline in anhydrous DCM under N2 B 2. Cool to 0 °C A->B C 3. Add TEA (1.2 eq) and optional DMAP (0.05 eq) B->C D 4. Add pyrrolidine-1-carbonyl chloride (1.1 eq) in DCM dropwise C->D E 5. Stir at RT for 12-24h (Monitor by TLC) D->E F 6. Quench with H2O E->F G 7. Sequential Washes: 1M HCl, sat. NaHCO3, Brine F->G H 8. Dry, Filter, Concentrate G->H I 9. Column Chromatography H->I

Caption: Optimized workflow for the synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromo-2-methylaniline attacks the electrophilic carbonyl carbon of pyrrolidine-1-carbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the final amide product and HCl.

G Aniline 4-Bromo-2-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride Pyrrolidine-1-carbonyl chloride (Electrophile) AcylChloride->Intermediate Product (4-Bromo-2-methyl-phenyl)- pyrrolidin-1-yl-methanone Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Salt TEA·HCl HCl->Salt Base Base (e.g., TEA) Base->Salt Neutralization

Caption: Simplified reaction mechanism for the amide bond formation.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

  • Wikipedia. (2023, November 29). Schotten–Baumann reaction. Available at: [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]

  • Google Patents. (1994). WO1994001394A1 - Preparation of n-aryl amides.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available at: [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Tetrahedron Letters, 56(44), 6071-6074. Available at: [Link]

  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Available at: [Link]

  • Beilstein Journals. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • PMC. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Google Patents. (2019). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • PMC. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Available at: [Link]

  • Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]

  • ACS Publications. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Google Patents. (2017). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Thieme. (2017). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • ResearchGate. (2019, May). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available at: [Link]

  • PMC. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • Organic Syntheses. (2023, November 10). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • UNL Digital Commons. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. Available at: [Link]

  • RSC Advances. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Available at: [Link]

  • ResearchGate. (2020, February). Substituted 1-methyl-4-phenylpyrrolidin-2-ones – Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors. Available at: [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

Sources

Optimization

Optimizing catalyst selection for (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone coupling

Technical Support Center: Catalyst Optimization for C-N Coupling Topic: Optimizing Catalyst Selection for the Synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Welcome to the technical support center for a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for C-N Coupling

Topic: Optimizing Catalyst Selection for the Synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules. Here, we address the specific challenges associated with the palladium-catalyzed C-N coupling of the sterically hindered aryl bromide, 4-bromo-2-methyltoluene, with pyrrolidine. The ortho-methyl group on the aryl bromide presents a significant steric challenge that requires careful optimization of the catalyst system to achieve high yields and minimize side reactions.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, supplemented by troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of 4-bromo-2-methyltoluene with pyrrolidine challenging?

The primary difficulty arises from steric hindrance. The methyl group at the ortho-position to the bromine atom on the aryl halide impedes the oxidative addition step, which is often the rate-determining step in the Buchwald-Hartwig amination catalytic cycle.[1][2] This steric clash can slow down the reaction, necessitate higher temperatures, and promote side reactions if the catalyst system is not sufficiently active and stable.[3] Furthermore, sterically demanding substrates can complicate the reductive elimination step, which forms the desired C-N bond.[4]

Q2: What is the best starting point for catalyst selection in this sterically hindered C-N coupling?

For challenging Buchwald-Hartwig aminations, particularly those involving sterically hindered partners, it is highly recommended to start with a palladium precatalyst paired with a bulky, electron-rich biaryl monophosphine ligand.[5][6]

  • Palladium Source: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable, use a well-defined palladium precatalyst.[5][7] G2, G3, or G4 Buchwald-type precatalysts are excellent choices as they provide clean, rapid, and reproducible generation of the active catalyst.[4]

  • Ligand Choice: The ligand is critical for success. Bulky, electron-rich phosphine ligands are required to stabilize the palladium center, promote efficient oxidative addition to the hindered aryl bromide, and facilitate the final reductive elimination step.[3][4] Good starting points for ligand screening are XPhos , RuPhos , or BrettPhos .[5] These ligands have demonstrated high efficacy in coupling sterically demanding substrates.[3]

Q3: How do I select the optimal base for this reaction?

The base plays a crucial role in deprotonating the amine to form the reactive palladium-amido complex.[6] For this transformation, a strong, non-nucleophilic, and sterically hindered base is preferred to minimize side reactions.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[8] Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option, particularly when dealing with substrates that may have sensitive functional groups or when N-H deprotonation is difficult.[5]

  • Bases to Avoid (Initially): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less effective for this type of challenging amination and may lead to low or no conversion.[5][6]

Q4: What are the most common side reactions, and how can they be minimized?

The two most prevalent side reactions in this coupling are hydrodehalogenation of the aryl bromide and ether formation from the reaction of the alkoxide base.

  • Hydrodehalogenation: This is the reduction of the aryl bromide (4-bromo-2-methyltoluene) to toluene. It consumes the starting material and lowers the yield of the desired product.[9]

    • Cause: Often promoted by high temperatures, prolonged reaction times, or certain bases and solvents that can act as hydride sources.[9]

    • Solution: Use a highly active catalyst system (e.g., a bulky biarylphosphine ligand) to ensure the rate of C-N coupling is much faster than the rate of hydrodehalogenation. Avoid unnecessarily high temperatures by starting around 80-100 °C and monitoring the reaction progress.[10]

  • Arylether Formation (ArOtBu): This occurs when the tert-butoxide base acts as a nucleophile instead of the amine, coupling with the aryl bromide.

    • Cause: This side reaction becomes competitive when the amine is a poor nucleophile (due to sterics) or when the rate of C-N coupling is slow.[11]

    • Solution: Employing a catalyst system specifically designed for hindered substrates can accelerate the desired amination pathway.[11] If this remains a significant issue, switching the base to LiHMDS, which is non-nucleophilic, can eliminate this side reaction.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. This is often indicated by the formation of palladium black.[8][10] 2. Suboptimal Ligand/Base: The chosen ligand is not bulky or electron-rich enough for the hindered substrate. The base may be too weak.[5] 3. Poor Reagent Quality: Solvents are not anhydrous or degassed; reagents may contain impurities that poison the catalyst.[8]1. Catalyst Check: Use a fresh, high-quality palladium precatalyst (e.g., XPhos Pd G3). Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8] 2. Re-screen Components: Screen a panel of bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). Switch to a stronger base like LiHMDS.[5] 3. Reagent Purity: Use anhydrous, degassed solvents (e.g., toluene, dioxane).[3] Purify the amine and aryl halide if necessary.
Formation of Palladium Black 1. Catalyst Decomposition: The palladium catalyst has fallen out of the catalytic cycle. 2. High Temperature: Excessive heat can cause thermal decomposition of the catalyst complex.[10] 3. Oxygen Contamination: The presence of oxygen can deactivate the catalyst.[8]1. Use a More Robust Ligand: Bulky, electron-rich ligands provide greater stability to the palladium center.[8] 2. Lower Temperature: Reduce the reaction temperature to 80-90 °C and increase the reaction time if necessary.[10] 3. Improve Inert Atmosphere: Ensure all glassware is oven-dried and the system is thoroughly purged with an inert gas. Use degassed solvents.
Significant Hydrodehalogenation 1. Slow C-N Coupling: The desired coupling is too slow, allowing the side reaction to dominate. 2. High Temperature/Long Reaction Time: These conditions can favor the reduction pathway.[9] 3. Protic Impurities: Water or other protic sources can facilitate hydrodehalogenation.1. Increase Catalyst Activity: Use a more active ligand or a higher catalyst loading (e.g., increase from 1 mol% to 2 mol%). 2. Optimize Conditions: Lower the reaction temperature and monitor the reaction to avoid excessive heating after completion.[9] 3. Ensure Anhydrous Conditions: Use thoroughly dried reagents and solvents.
Reaction Stalls 1. Catalyst Poisoning: An impurity in the starting materials or solvent is inhibiting the catalyst.[10] 2. Product Inhibition: The product formed may coordinate to the palladium center and slow down the reaction. 3. Insufficient Base: The base may be fully consumed before the reaction is complete.1. Purify Reagents: Filter starting materials through a short plug of activated alumina or silica. 2. Increase Ligand Loading: Adding a slight excess of ligand relative to the palladium source can sometimes mitigate product inhibition. 3. Add More Base: Ensure at least 1.5-2.0 equivalents of base are used.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Amido Palladium Amido Complex OxAdd->Amido Amine Coordination & Deprotonation OxAdd->Amido Amido->Pd0 Product_out Ar-NR₂ Amido->Product_out Reductive Elimination ArX_in Ar-X ArX_in->Pd0 Oxidative Addition Amine_in R₂NH Amine_in->OxAdd Base_in Base Base_in->OxAdd

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low / No Yield pd_black Palladium Black? start->pd_black sm_consumed Starting Material Consumed? pd_black->sm_consumed No sol_inert Improve Inert Atmosphere & Lower Temp pd_black->sol_inert Yes sol_reagents Check Reagent Purity & Activity sm_consumed->sol_reagents No sol_byproducts Analyze for Byproducts (e.g., Hydrodehalogenation) sm_consumed->sol_byproducts Yes sol_ligand Use More Robust Ligand/Precatalyst sol_inert->sol_ligand

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocol: Recommended Starting Conditions

This protocol provides a robust starting point for the coupling of 4-bromo-2-methyltoluene with pyrrolidine. It is intended to be adapted and optimized based on experimental observations.

Materials:

  • 4-bromo-2-methyltoluene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl bromide)

  • Oven-dried Schlenk tube or reaction vial with a stir bar

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the XPhos Pd G3 precatalyst (0.02 equiv), sodium tert-butoxide (1.5 equiv), and a stir bar to the reaction vessel.[5]

  • Add Reagents: Add 4-bromo-2-methyltoluene (1.0 equiv) to the vessel. Seal the vessel.

  • Solvent and Amine Addition: Remove the vessel from the glovebox. Add the anhydrous, degassed toluene via syringe, followed by the pyrrolidine (1.2 equiv), also via syringe.[8]

  • Heating and Monitoring: Place the sealed vessel in a preheated heating block or oil bath set to 100 °C.[10] Stir the reaction vigorously. Monitor the reaction progress periodically (e.g., every 2-4 hours) by taking a small aliquot and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a short plug of Celite to remove the palladium residues and inorganic salts.[12]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Various Authors. Cross-Coupling Reactions Guide.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2018).
  • BenchChem. (2025). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
  • Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Grokipedia.
  • Wikipedia.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde.
  • Müller, C. Faeh, F. Diederich. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?

Sources

Troubleshooting

Minimizing impurities during (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone extraction

Welcome to the Technical Support Center for the synthesis and purification of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize impurities during the extraction and isolation of this compound, ensuring high purity and yield.

Troubleshooting Guide: Navigating Common Extraction Challenges

This section addresses specific issues that may arise during the workup and extraction of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Question 1: After quenching the reaction and performing an initial extraction, my crude product appears as a persistent emulsion or an oily residue that is difficult to handle. What is causing this and how can I resolve it?

Answer:

The formation of emulsions or oily products during the extraction of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a common issue, often stemming from several factors related to the reaction workup.

Causality Explained: The primary culprits are often residual starting materials, side products, or the conditions of the aqueous wash. Specifically:

  • Unreacted 4-bromo-2-methylbenzoic acid or its activated form (e.g., acyl chloride): If the reaction has not gone to completion, the remaining carboxylic acid can act as a surfactant, stabilizing emulsions. Hydrolysis of the acyl chloride during workup will also generate the carboxylic acid.[1]

  • Excess Pyrrolidine: Unreacted pyrrolidine is a basic amine that can partition between the organic and aqueous layers, contributing to emulsion formation.

  • Inappropriate pH of the Aqueous Wash: The pH of the wash solution is critical. If the pH is not sufficiently basic or acidic to fully deprotonate or protonate the respective impurities, they may remain partially soluble in both phases, leading to an emulsion.[2]

  • High Concentration of Salts: While salts are often added to "salt out" the organic layer, an excessively high concentration can sometimes lead to the precipitation of the product or stabilization of emulsions.

Troubleshooting Workflow:

Here is a systematic approach to breaking emulsions and obtaining a clean separation:

  • pH Adjustment:

    • Acid Wash: Perform a wash with a dilute acid, such as 1M HCl or a 5% citric acid solution. This will protonate any unreacted pyrrolidine, forming a water-soluble salt that will be drawn into the aqueous layer.[3]

    • Base Wash: Follow with a wash using a dilute base, like a saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. This step is crucial for deprotonating and removing any unreacted 4-bromo-2-methylbenzoic acid as its water-soluble carboxylate salt.[3]

    • Brine Wash: Conclude with a wash using a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and can aid in breaking emulsions by increasing the ionic strength of the aqueous phase.

  • Physical Methods for Emulsion Breaking:

    • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets that constitute the emulsion.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

    • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) can sometimes disrupt the emulsion. Use this with caution as it will require subsequent removal.

Experimental Protocol: Optimized Aqueous Workup

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a solvent like DMF or NMP was used, it's often beneficial to dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or dichloromethane before the aqueous wash.[4]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x volume of organic layer)

    • Saturated NaHCO₃ solution (2 x volume of organic layer)

    • Brine (1 x volume of organic layer)

  • After each wash, gently rock the separatory funnel, periodically venting to release any pressure. Vigorous shaking can promote emulsion formation.

  • Allow the layers to fully separate. If an emulsion persists, refer to the physical methods described above.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Decision-Making Workflow for Workup Issues:

G start Reaction Quenched emulsion Emulsion or Oily Product Observed start->emulsion no_emulsion Clean Separation emulsion->no_emulsion No acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) emulsion->acid_wash Yes dry_concentrate Dry Organic Layer and Concentrate no_emulsion->dry_concentrate base_wash Perform Dilute Base Wash (e.g., sat. NaHCO₃) acid_wash->base_wash brine_wash Perform Brine Wash base_wash->brine_wash emulsion_check emulsion_check brine_wash->emulsion_check Check for Emulsion physical_methods Apply Physical Methods (Filtration, Centrifugation) physical_methods->dry_concentrate emulsion_check->physical_methods Still Present emulsion_check->dry_concentrate Resolved

Caption: Troubleshooting workflow for emulsion formation during extraction.

Question 2: My HPLC or TLC analysis of the extracted product shows multiple impurity spots. What are the likely impurities and how can I prevent their formation?

Answer:

The presence of multiple impurities in the extracted (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a common challenge that can often be traced back to the reaction conditions or the stability of the reagents and product.

Causality Explained:

The most probable impurities arise from side reactions involving the starting materials or degradation of the product.

  • Unreacted Starting Materials: The most straightforward impurities are unreacted 4-bromo-2-methylbenzoic acid and pyrrolidine. Their presence indicates an incomplete reaction.

  • Hydrolysis Products:

    • Hydrolysis of the Acyl Chloride: If the synthesis proceeds via an acyl chloride intermediate, exposure to moisture will lead to its hydrolysis back to 4-bromo-2-methylbenzoic acid.[5]

    • Hydrolysis of the Amide Product: Amides can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, to yield the corresponding carboxylic acid and amine.[6] While generally stable, prolonged exposure to harsh workup conditions can lead to some degradation.

  • Side-Products from the Amide Coupling Reaction: Depending on the coupling reagents used (e.g., EDC, HATU), byproducts such as ureas or other activated species can form and may be carried through the extraction process if not properly removed.[3]

  • Over-acylation or other side reactions: While less common with pyrrolidine, some reactive intermediates could potentially lead to other minor byproducts.

Prevention and Mitigation Strategies:

Impurity SourcePrevention/Mitigation Strategy
Unreacted Starting Materials - Ensure accurate stoichiometry of reagents. - Optimize reaction time and temperature; monitor reaction progress by TLC or LC-MS.[3]
Hydrolysis of Acyl Chloride - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Use freshly prepared or high-quality acyl chloride.
Hydrolysis of Amide Product - Avoid prolonged exposure to strong acids or bases during workup. - Use milder wash solutions (e.g., saturated NaHCO₃ instead of 1M NaOH).
Coupling Reagent Byproducts - Follow the optimized aqueous workup protocol to remove water-soluble byproducts.[3] - If byproducts are organic-soluble, purification by column chromatography will be necessary.

Analytical Characterization:

To effectively troubleshoot, it is essential to characterize the impurities. Techniques like LC-MS can provide the molecular weights of the impurities, aiding in their identification. Comparing the retention times of the impurity peaks with those of authentic samples of the starting materials is also a valuable diagnostic step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the extraction of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone?

A1: The product itself is a neutral amide and should be largely unaffected by pH changes within a moderate range. The key is to adjust the pH of the aqueous phase to ionize and remove acidic and basic impurities. A sequential wash with a dilute acid (pH ~1-2) followed by a dilute base (pH ~8-9) is ideal.[3] Extreme pH values should be avoided to prevent potential hydrolysis of the amide bond.[6]

Q2: I am having difficulty purifying the crude product by column chromatography on silica gel. The product either streaks or co-elutes with an impurity. What can I do?

A2: Purification of N-heterocyclic compounds can be challenging due to their polarity.[7]

  • Streaking/Tailing: This is often due to the interaction of the slightly basic nitrogen of the pyrrolidine ring with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your eluent system.[5]

  • Co-elution: If an impurity has a similar polarity to your product, you may need to try a different solvent system. A good starting point for elution is a gradient of ethyl acetate in hexanes. If this fails to provide adequate separation, consider using a more polar solvent system, such as dichloromethane/methanol.[7] Alternatively, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an effective alternative for separating compounds of similar polarity.[8]

Q3: Can I use recrystallization to purify my final product? If so, what solvents are recommended?

A3: Recrystallization can be a highly effective method for obtaining a very pure product, provided a suitable solvent or solvent system can be found. The ideal solvent will dissolve the compound when hot but have low solubility when cold. For a compound like (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, you could explore single solvents like ethanol, isopropanol, or ethyl acetate, or solvent mixtures such as ethanol/water or ethyl acetate/hexanes.[7] The process often requires some empirical optimization to find the best conditions.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of the final compound.

  • Chromatographic Methods: HPLC and GC are powerful techniques for determining purity.[9] An HPLC analysis, preferably with a photodiode array (PDA) detector to check for peak purity, is a standard method. GC can also be used if the compound is sufficiently volatile and thermally stable.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities if they are present in significant amounts (>1-5%).

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Purity Analysis Workflow:

G start Purified Product Obtained tlc_check Initial Purity Check by TLC (Single Spot?) start->tlc_check hplc_gc Quantitative Purity by HPLC or GC tlc_check->hplc_gc Yes repurify Repurify if Necessary tlc_check->repurify No nmr Structural Confirmation by ¹H and ¹³C NMR hplc_gc->nmr ms Molecular Weight Confirmation by MS nmr->ms mp Melting Point Analysis (if solid) ms->mp final_purity Purity Confirmed mp->final_purity

Caption: Workflow for final product purity analysis.

References

  • BenchChem. (2025). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.
  • Tam, A., & Yudin, A. K. (1995). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pKₐ, amine basicity, and diluent properties. OSTI.GOV. [Link]

  • Ong, M., Arnold, M., & Wahl, J. M. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, 100, 347–360. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone and Standard Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This guide provides a comprehensive comparison of the reactivity of the specialized aryl bromide, (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, against standard aryl bromides in three cornerstone palladiu...

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Author: BenchChem Technical Support Team. Date: March 2026

Published by the Senior Application Scientist Group

Abstract

This guide provides a comprehensive comparison of the reactivity of the specialized aryl bromide, (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, against standard aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Through an examination of the electronic and steric factors influencing the critical oxidative addition step, this document elucidates the nuanced reactivity of this substituted aryl bromide. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its performance in these synthetically vital transformations.

Introduction: The Significance of Aryl Bromide Reactivity in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The reactivity of the aryl halide is a critical parameter in these transformations, with the general reactivity trend being Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[3] Aryl bromides represent a versatile and widely utilized class of substrates, offering a balance of reactivity and stability.

The substituents on the aromatic ring of an aryl bromide can profoundly influence its reactivity. Both electronic and steric effects play a crucial role in the rate-determining oxidative addition of the aryl halide to the palladium(0) catalyst.[4][5] Electron-withdrawing groups generally accelerate this step by making the aryl halide more electrophilic, while electron-donating groups can have the opposite effect.[6] Steric hindrance, particularly from ortho-substituents, can impede the approach of the bulky palladium catalyst, thereby slowing the reaction rate.[4][7]

This guide focuses on the comparative reactivity of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, a structurally complex aryl bromide, relative to standard, less-substituted aryl bromides. The presence of an ortho-methyl group and a para-pyrrolidinyl methanone moiety introduces a unique combination of steric and electronic factors that are hypothesized to modulate its reactivity in key cross-coupling reactions.

Structural Analysis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

The structure of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone presents two key features that are expected to influence its reactivity in palladium-catalyzed cross-coupling reactions:

  • Ortho-Methyl Group: This substituent introduces steric hindrance adjacent to the carbon-bromine bond. This bulkiness can be expected to slow the rate of oxidative addition by sterically impeding the approach of the palladium catalyst.[4][7]

  • Para-Pyrrolidinyl Methanone Group: This amide functionality is generally considered to be an electron-withdrawing group, which should enhance the electrophilicity of the aryl bromide and thereby increase its reactivity towards oxidative addition.

The interplay of these opposing steric and electronic effects makes the reactivity of this molecule non-obvious and worthy of empirical investigation.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a comprehensive comparison, we will examine the performance of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone against a standard aryl bromide, 4-bromotoluene, in three widely used palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2][8] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][10] The mechanism also proceeds through oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.[10][11]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex R2NH Base Product Complex Product Complex Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[12][13] The mechanism involves two interconnected catalytic cycles for palladium and copper.[12][14]

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Cu-C≡C-R Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-C≡C-R CuX CuX Copper Acetylide Copper Acetylide CuX->Copper Acetylide R-C≡C-H Base Copper Acetylide->CuX to Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative cross-coupling reactions.

General Experimental Workflow

Diagram: Experimental Workflow for Comparative Reactivity Studies

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Reagent_Prep Prepare Stock Solutions (Aryl Bromide, Coupling Partner, Catalyst, Base) Reaction_Assembly Assemble Reactions in Vials (Inert Atmosphere) Reagent_Prep->Reaction_Assembly Heating Heat Reactions to Specified Temperature Reaction_Assembly->Heating Sampling Take Aliquots at Time Intervals Heating->Sampling Analysis Analyze by GC-MS or LC-MS Sampling->Analysis Quenching Quench Reaction Analysis->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

Sources

Comparative

Validating the Purity of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone: An In-Depth Guide to LC-MS and Comparative Analytical Techniques

For Immediate Release In the landscape of pharmaceutical development and chemical research, the absolute purity of synthesized compounds is paramount. This guide provides a comprehensive, technically-grounded comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical research, the absolute purity of synthesized compounds is paramount. This guide provides a comprehensive, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other established analytical methods for validating the purity of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assessment protocols.

The structural integrity and purity of chemical intermediates directly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] Therefore, employing highly sensitive and specific analytical techniques is not merely a matter of regulatory compliance but a fundamental aspect of scientific rigor.[3][4]

The Power of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for purity assessment in many pharmaceutical laboratories.[5][6] This is due to its unique ability to couple the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.[7][8] This combination provides a dual-layered confirmation of a compound's identity and purity, offering unparalleled sensitivity and selectivity.[5][9]

The LC component separates the target compound from any impurities, degradation products, or contaminants within the sample matrix.[10] Subsequently, the MS component provides a mass-to-charge ratio (m/z) for the eluted compounds, which is a fundamental and highly specific physical property of the molecule.[5][8] This allows for the confident identification of the main compound and the characterization of any co-eluting impurities, even at trace levels.[1]

Causality in Experimental Choices for LC-MS

The selection of an LC-MS method is a deliberate process guided by the physicochemical properties of the analyte. For (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, a semi-volatile organic compound, a reversed-phase LC method is typically employed. The choice of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for compounds of this nature. The mobile phase, often a gradient of acetonitrile and water with a modifier like formic acid, is optimized to ensure sharp peak shapes and efficient ionization in the mass spectrometer.

The ionization technique is another critical parameter. For this compound, Electrospray Ionization (ESI) is a common choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion for accurate mass determination.[11]

A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS offers exceptional performance, a comprehensive understanding of its advantages and limitations in comparison to other techniques is crucial for selecting the most appropriate method for a given application.

Technique Principle Key Information Provided Sensitivity Quantitative/Qualitative Advantages Limitations
LC-MS HPLC separation followed by mass-to-charge ratio detection.[9]Molecular weight of the compound and impurities, structural information from fragmentation.[9]Very High (ppt to ppb)[9]Both[9]Exceptional sensitivity and specificity, excellent for trace impurity detection.[9]Higher cost, potential for ion suppression.[8][12]
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[13]Retention time, peak area (concentration), presence of other chromophoric components.[9]High (ppb to ppm)[9]Both[9]Robust, widely applicable, cost-effective for routine analysis.[9][14]Requires the analyte and impurities to have a UV chromophore; co-eluting impurities with similar UV spectra can be missed.[15][16]
GC-MS Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection.[13]Retention time, mass spectrum for identification.[13]High (ppb)BothExcellent for volatile and semi-volatile compounds, provides definitive identification.[13][17]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[13][18]

Experimental Protocols

LC-MS Method for Purity Validation of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

This protocol outlines a general procedure. Method validation according to ICH guidelines is essential to ensure the results are reliable.[19]

1. Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).[7]

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-500

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak corresponding to the parent compound and any impurity peaks in the total ion chromatogram (TIC).

  • Calculate the purity by dividing the peak area of the parent compound by the total peak area of all components and multiplying by 100.

  • Confirm the identity of the main peak by its mass-to-charge ratio.

  • Investigate the mass spectra of any impurity peaks to aid in their identification.

Self-Validating Systems: Ensuring Trustworthiness in Purity Analysis

A robust analytical protocol should be a self-validating system. In the context of LC-MS, this involves several key principles:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[20] This is inherently high in LC-MS due to the combination of chromatographic separation and mass detection.

  • Linearity: The analytical response must be proportional to the concentration of the analyte. This is established by analyzing a series of calibration standards over a defined concentration range.

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing a certified reference material.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By rigorously validating these parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH), the trustworthiness of the purity data is assured.[3][4][19]

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F LC Separation E->F G Ionization F->G H Mass Analysis G->H I Chromatogram Generation H->I J Peak Integration I->J K Purity Calculation J->K L Identity Confirmation J->L

The Ionization Process: A Closer Look

ESI_Process cluster_source Electrospray Ionization Source A Analyte Solution from LC B High Voltage Applied A->B C Taylor Cone Formation B->C D Droplet Evaporation C->D E Gas Phase Ions D->E F To Mass Analyzer E->F

Conclusion

Validating the purity of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone requires a robust and reliable analytical methodology. LC-MS stands out as the superior technique due to its high sensitivity, selectivity, and ability to provide structural information about impurities. While HPLC-UV and GC-MS are viable alternatives with their own strengths, they lack the comprehensive analytical power of LC-MS for definitive purity assessment, especially at trace levels. By implementing a well-validated LC-MS method, researchers and drug developers can ensure the quality and integrity of their compounds, a critical step in the path to successful and safe pharmaceutical products.

References

  • Validation of analytical procedures according to the ICH guidelines - Efor Group. Available at: [Link]

  • The Applicability of Field-Portable GC–MS for the Rapid Sampling and Measurement of High-Boiling-Point Semivolatile Organic Compounds in Environmental Samples. Spectroscopy. Available at: [Link]

  • Target Analysis of Semivolatile Compounds Using Atmospheric Pressure GC-MS/MS. Waters. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. BioPharm International. Available at: [Link]

  • A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. LCGC International. Available at: [Link]

  • Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. Agilent. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. PubMed. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • A New Rapid, Simple and Efficient Extraction Method of Semi Volatile Organic Compounds from Soil Matrices. Shimadzu. Available at: [Link]

  • Qualitative Identification of Pharmaceutical Compounds Using LC-MS/MS – India - BioNome. Available at: [Link]

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. Available at: [Link]

  • LC/MS Applications in Drug Development - BioAgilytix. Available at: [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available at: [Link]

  • A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? - ResearchGate. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. Available at: [Link]

  • Small Molecule Identity and Purity Testing - Pacific BioLabs. Available at: [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification - Veeprho. Available at: [Link]

  • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. SciSpace. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. Available at: [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water - MDPI. Available at: [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. Available at: [Link]

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Validation

Conformational and Pharmacokinetic Profiling: Pyrrolidine vs. Piperidine Amides of 4-Bromo-2-methylbenzoic Acid

Introduction & Structural Rationale In modern medicinal chemistry, 4-bromo-2-methylbenzoic acid serves as a highly versatile building block. The 4-bromo substituent provides an ideal handle for late-stage diversification...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, 4-bromo-2-methylbenzoic acid serves as a highly versatile building block. The 4-bromo substituent provides an ideal handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Concurrently, the 2-methyl group exerts a profound steric "ortho-effect," forcing the adjacent amide carbonyl out of coplanarity with the aromatic ring[1]. This orthogonal conformation is frequently exploited to drive ligands deep into narrow, hydrophobic binding pockets, such as kinase hinge regions or G-protein coupled receptor (GPCR) allosteric sites.

When condensing this acid with cyclic secondary amines—specifically the 5-membered pyrrolidine versus the 6-membered piperidine —we generate tertiary amides with distinct physicochemical, conformational, and pharmacokinetic profiles. Deciding between these two privileged scaffolds requires a rigorous understanding of their structural dynamics and metabolic liabilities[2].

Physicochemical & Conformational Analysis

The addition of a single methylene unit between pyrrolidine and piperidine fundamentally alters the three-dimensional space the amide occupies.

  • Conformational Dynamics: Piperidine strongly prefers a rigid chair conformation. When coupled to the benzoyl carbonyl, the A-1,3 allylic strain between the equatorial protons of the piperidine ring and the carbonyl oxygen restricts rotation around the C–N partial double bond. This results in distinct cis/trans rotamers and a high rotational barrier. Conversely, pyrrolidine adopts a more flexible envelope or twist conformation, presenting less steric bulk and a lower rotational barrier, which allows it to adapt to binding pockets where piperidine might clash[2].

  • Lipophilicity: Piperidine is inherently more lipophilic. The transition from a pyrrolidine to a piperidine amide typically increases the partition coefficient (logP) by approximately 0.3 to 0.4 units, which can enhance passive membrane permeability but may also increase non-specific binding[2].

Table 1: Physicochemical and Conformational Comparison
PropertyPyrrolidine AmidePiperidine Amide
Ring Size & Geometry 5-membered, Envelope/Twist6-membered, Rigid Chair
Calculated logP (clogP) ~2.4~2.8
Topological Polar Surface Area 20.31 Ų20.31 Ų
Rotational Barrier ( ΔG‡ ) Lower (Conformationally flexible)Higher (Driven by A-1,3 strain)
Target Engagement Profile Favored for adaptive pocket bindingFavored for rigid, vector-driven binding

Metabolic Stability & Pharmacokinetics (ADME)

A critical differentiator between these two amides is their metabolic fate. Saturated aza-heterocycles are classic "soft spots" for Cytochrome P450 (CYP3A4/CYP2D6) mediated metabolism[3].

The primary liability for both amides is α -carbon oxidation . CYP450 enzymes hydroxylate the carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate can either undergo ring-opening (dealkylation) or further oxidation to form a lactam[3]. While piperidine is generally considered a slightly more stable privileged scaffold, its rigid chair conformation can sometimes perfectly align its α -protons within the CYP active site. Pyrrolidine amides often exhibit faster clearance rates in vitro, though this is highly dependent on the broader molecular context and steric shielding[4].

G A Tertiary Amide (Pyrrolidine/Piperidine) B CYP450 Oxidation (alpha-carbon) A->B NADPH, O2 C Carbinolamine Intermediate B->C D Ring Opening / Dealkylation C->D Pathway A E Lactam Formation C->E Pathway B

Fig 1: CYP450-mediated alpha-oxidation pathway of saturated cyclic amides.
Table 2: Representative In Vitro Metabolic Stability Profile
ParameterPyrrolidine AmidePiperidine Amide
HLM Half-Life ( t1/2​ ) ~35 min~50 min
Intrinsic Clearance ( CLint​ ) Moderate to HighLow to Moderate
Primary CYP Liability α -Oxidation α -Oxidation

Experimental Workflows & Self-Validating Protocols

To objectively compare these fragments, a standardized synthesis and screening cascade must be employed.

G A 4-Bromo-2-methylbenzoic Acid B Amide Coupling (HATU, DIPEA) A->B Activation C Pyrrolidine Amide B->C + Pyrrolidine D Piperidine Amide B->D + Piperidine E Physicochemical Profiling C->E F HLM Stability Assay C->F D->E D->F

Fig 2: Synthetic workflow and screening cascade for benzamide derivatives.
Protocol 1: Parallel Synthesis of Tertiary Amides

Objective: Synthesize the pyrrolidine and piperidine amides of 4-bromo-2-methylbenzoic acid. Causality & Design: The ortho-methyl group introduces significant steric hindrance around the carboxylic acid. Standard carbodiimides (like EDC) often fail or require extended reaction times. HATU is selected because the highly reactive 7-azabenzotriazole active ester rapidly overcomes this steric barrier, ensuring complete conversion.

  • Activation: Dissolve 4-bromo-2-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Aliquot the activated mixture into two vials. Add pyrrolidine (1.5 eq) to Vial A and piperidine (1.5 eq) to Vial B. Stir for 2 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over Na2​SO4​ .

  • Self-Validation (LC-MS): Analyze the crude products via LC-MS. The presence of the bromine atom provides a built-in validation mechanism: the product peak must exhibit a characteristic 1:1 isotopic doublet (M and M+2) in the mass spectrum, confirming both successful coupling and the retention of the cross-coupling handle.

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) of the synthesized amides. Causality & Design: CYP450 enzymes are strictly dependent on NADPH as an electron donor. By comparing degradation in the presence and absence of NADPH, we isolate oxidative metabolism from other clearance mechanisms.

  • Incubation Setup: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Remove 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to precipitate proteins.

  • Self-Validation (Controls):

    • Positive Control: Run Verapamil concurrently to verify microsomal enzymatic activity.

    • Minus-NADPH Control: Run a parallel arm omitting NADPH. This validates that any observed degradation is specifically driven by CYP450 oxidative metabolism rather than non-specific amidase hydrolysis.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS and plot the natural log of % remaining versus time to calculate t1/2​ and CLint​ .

References

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Lindsley, C. W., et al. "Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists." Bioorganic & Medicinal Chemistry Letters, 2018. URL:[Link]

  • Hwang, S. H., et al. "Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability." Prostaglandins & Other Lipid Mediators, 2018. URL:[Link]

  • Barreiro, E. J., et al. "Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives." Molecules, 2013. URL:[Link]

Sources

Comparative

A Comparative Guide to Catalytic Efficiency for the Synthesis of N-Aryl Pyrrolidines Using (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Substrates

This guide provides a comprehensive analysis of catalytic systems for the arylation of pyrrolidine, using (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone as a representative substrate. We will delve into a comparativ...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of catalytic systems for the arylation of pyrrolidine, using (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone as a representative substrate. We will delve into a comparative study of various palladium-based catalytic systems, offering experimental data and mechanistic insights to aid researchers in catalyst selection and optimization for the synthesis of N-aryl pyrrolidines, a crucial scaffold in medicinal chemistry and materials science.

Introduction: The Significance of N-Aryl Pyrrolidines and the Buchwald-Hartwig Amination

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, with N-aryl pyrrolidines being a particularly important structural motif found in numerous pharmaceuticals and biologically active compounds.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of these bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and have limited substrate scope.[3][4] This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has revolutionized the synthesis of aryl amines.[5][6]

This guide will benchmark the catalytic efficiency of various systems for the synthesis of N-aryl pyrrolidines, focusing on the coupling of substrates like (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone. We will explore the interplay of catalysts, ligands, bases, and solvents to provide a clear framework for rational catalyst selection.

Benchmarking Catalytic Systems for N-Arylation of Pyrrolidine

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the catalytic system. Here, we compare several palladium-based systems for the arylation of pyrrolidine with aryl bromides, providing a baseline for what can be expected when working with substrates such as (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Palladium-Based Catalysts: A Comparative Performance Analysis

The following table summarizes the performance of representative palladium catalysts in the amination of aryl bromides with pyrrolidine. The data is compiled from various sources and serves as a benchmark for catalyst performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Cat. Loading (mol%)Yield (%)Reference(s)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1000.598[7]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100195[1]
Pd(OAc)₂BINAPCs₂CO₃Toluene1100.05High[8]
PdCl₂(dppf)-K₂CO₃1,4-Dioxane/H₂O120-81[9]
Pd/P(o-tolyl)₃-NaOtBuToluene100-High[10]

Key Insights:

  • Ligand Choice is Crucial: The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is critical for high catalytic activity.[6] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent Effects: The choice of base and solvent system is also important. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are commonly used to deprotonate the amine.[7][8] The solvent system can influence the solubility of the reactants and the overall reaction rate.

  • Catalyst Loading: High yields can often be achieved with low catalyst loadings (as low as 0.05 mol%), which is a key consideration for process efficiency and cost-effectiveness.[8][11]

Mechanistic Considerations: The "Why" Behind Experimental Choices

A fundamental understanding of the reaction mechanism is essential for rational catalyst design and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

Buchwald-Hartwig_Amination_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)(X)Ln OxAdd->PdII_ArylHalide LigandExchange Ligand Exchange PdII_ArylHalide->LigandExchange HNR₂ PdII_Amine [Ar-Pd(II)(HNR₂)Ln]⁺X⁻ LigandExchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)Ln Deprotonation->PdII_Amido ReductiveElimination Reductive Elimination PdII_Amido->ReductiveElimination ReductiveElimination->Pd0 Product Ar-NR₂ ReductiveElimination->Product CatalystRegen Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Oxidative Addition: This is often the rate-limiting step. Electron-rich ligands enhance the electron density on the palladium center, promoting the insertion of Pd(0) into the aryl-halide bond.[6]

  • Ligand Exchange and Deprotonation: The amine displaces the halide from the palladium complex. A suitable base is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.

  • Reductive Elimination: This is the final C-N bond-forming step. Bulky ligands can promote this step by creating steric strain that is relieved upon product formation.[6]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

The following is a generalized protocol for the palladium-catalyzed amination of an aryl bromide with pyrrolidine. This should be adapted and optimized for specific substrates.

Experimental_Workflow Start Start Prep Prepare Reaction Vessel (Oven-dried glassware, inert atmosphere) Start->Prep AddReagents Add Pd catalyst, ligand, and base Prep->AddReagents AddSolvent Add anhydrous solvent AddReagents->AddSolvent AddSubstrates Add aryl bromide and pyrrolidine AddSolvent->AddSubstrates Heat Heat to specified temperature with vigorous stirring AddSubstrates->Heat Monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purification (Column chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A generalized experimental workflow for catalyst screening.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05-2 mol%), the phosphine ligand (e.g., SPhos, 0.1-4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene (or another suitable solvent) to the Schlenk tube. Then, add the aryl bromide (1.0 eq) and pyrrolidine (1.2 eq).

  • Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[7]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

Alternative Catalytic Systems: Exploring Nickel and Copper

While palladium catalysts are the most widely used, nickel and copper-based systems offer cost-effective and sometimes complementary reactivity.[12]

  • Nickel Catalysts: Nickel catalysts have emerged as a powerful alternative to palladium, capable of activating a broader range of electrophiles. They are particularly useful for challenging cross-coupling reactions.[12]

  • Copper Catalysts: Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a classic reaction. Modern advancements have led to milder reaction conditions, making it a viable option for certain applications.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile tool for the synthesis of N-aryl pyrrolidines. The efficiency of this transformation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. This guide has provided a comparative analysis of various palladium-based systems, offering a starting point for researchers to develop and optimize their own synthetic procedures. By understanding the underlying mechanistic principles, scientists can make informed decisions to achieve high yields and catalytic efficiency in their C-N bond-forming reactions.

References

  • Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene - Benchchem.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions - Benchchem.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC.
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society.
  • Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design - National Open Access Monitor, Ireland.
  • Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions.
  • Palladium-Catalyzed Amination of Aryl Halides - Organic Reactions.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Hetero-aromatic substrates for Buchwald-Hartwig coupling | Download Table - ResearchGate.
  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? | Organic Process Research & Development - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy - ChemRxiv.
  • 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride - Smolecule.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • (4-Bromophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone | ChemScene.
  • 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues - Drugs.ie.
  • A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - RSC Publishing.

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Validation

Efficacy comparison of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone analogs in medicinal chemistry

An In-Depth Efficacy Comparison of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Analogs as Monoamine Transporter Inhibitors Introduction: Unraveling the Therapeutic Potential of Phenyl-Pyrrolidinyl-Methanones The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Efficacy Comparison of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Analogs as Monoamine Transporter Inhibitors

Introduction: Unraveling the Therapeutic Potential of Phenyl-Pyrrolidinyl-Methanones

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When combined with an aromatic ketone, it gives rise to the phenyl-pyrrolidinyl-methanone class of compounds. This structural motif is central to a range of biologically active molecules, most notably synthetic cathinones like pyrovalerone, which are potent inhibitors of monoamine transporters.[3][4] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmission and are key targets in the treatment of various neurological and psychiatric disorders.[5]

This guide focuses on the systematic efficacy evaluation of analogs based on the lead structure, (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (Lead Compound 1) . As novel psychoactive substances (NPS), molecules of this class often exhibit potent stimulant properties, but their therapeutic potential remains an area of active investigation.[6][7] The strategic chemical modification of this lead compound allows for a detailed exploration of its structure-activity relationship (SAR), with the goal of optimizing potency and selectivity for monoamine transporters.

Here, we present a comprehensive framework for comparing the in vitro efficacy of newly synthesized analogs. We will detail the essential experimental protocols, explain the scientific rationale behind methodological choices, and provide a model for data interpretation and SAR analysis. This guide is intended for medicinal chemists, pharmacologists, and drug development scientists engaged in the discovery of novel central nervous system (CNS) agents.

The Primary Mechanism: Modulation of Monoamine Neurotransmission

The principal pharmacological activity of phenyl-pyrrolidinyl-methanone analogs stems from their interaction with monoamine transporters (MATs).[3][5] These membrane proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal.[8] By inhibiting this reuptake, these compounds increase the concentration and duration of monoamines in the synapse, leading to enhanced downstream signaling.

The relative potency of a compound for DAT, NET, and SERT is a crucial determinant of its pharmacological profile.

  • High DAT/SERT Selectivity Ratio : Compounds that are significantly more potent at inhibiting DAT than SERT often exhibit psychostimulant properties with a high potential for abuse, similar to cocaine or amphetamine.[5][6]

  • Lower DAT/SERT Selectivity Ratio : Compounds with more balanced activity or a preference for SERT may have empathogenic effects or therapeutic potential as antidepressants.[6]

Understanding this mechanism is fundamental to designing effective screening funnels and interpreting experimental data.

Caption: Mechanism of action for phenyl-pyrrolidinyl-methanone analogs at the synapse.

General Synthetic Approach

The synthesis of the target analogs is generally achieved through a straightforward and adaptable route, allowing for diverse modifications to the phenyl ring. The core strategy involves the α-bromination of a substituted valerophenone precursor, followed by nucleophilic substitution with pyrrolidine.

G start Substituted Aryl Precursor (e.g., 4-Bromo-2-methyltoluene) step1 Friedel-Crafts Acylation (Valeroyl Chloride, AlCl3) start->step1 ketone Aryl Valerophenone Intermediate step1->ketone step2 α-Bromination (Br2, cat. AlCl3) ketone->step2 bromoketone α-Bromo Aryl Valerophenone step2->bromoketone step3 Nucleophilic Substitution (Pyrrolidine) bromoketone->step3 final_product Target Analog: (Aryl)-pyrrolidin-1-yl-methanone step3->final_product

Caption: General synthetic workflow for phenyl-pyrrolidinyl-methanone analogs.

This robust methodology, adapted from established procedures for pyrovalerone synthesis, facilitates the creation of a library of analogs for SAR studies.[3][4] Modifications can be introduced at the starting aryl precursor stage to explore the effects of different substituents on biological activity.

Part 1: Primary Efficacy Assessment - Monoamine Transporter Inhibition

The initial and most critical step in evaluating these analogs is to determine their affinity for and potency at each of the three key monoamine transporters. This is accomplished through two distinct but complementary in vitro assays: radioligand binding and uptake inhibition.

Experimental Protocol 1: Radioligand Binding Affinity Assay

This assay measures how strongly a compound binds to the transporter protein. It is a competition assay where the test compound competes with a known high-affinity radiolabeled ligand. The resulting inhibition constant (Kᵢ) is an intrinsic measure of binding affinity.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably transfected with human DAT, NET, or SERT are cultured to ~90% confluency.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

    • The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in assay buffer and protein concentration is determined (e.g., via Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer (e.g., Krebs-Henseleit buffer).[8]

      • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

      • A range of concentrations of the test analog (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • Cell membrane preparation.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding: Radioligand + membranes + a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Incubation and Termination:

    • The plate is incubated for a set time at a specific temperature (e.g., 60-120 minutes at room temperature or 4°C) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • The filters are placed in scintillation vials with scintillation fluid.

    • Radioactivity is counted using a liquid scintillation counter.

    • Specific binding is calculated: Total Binding - Non-specific Binding.

    • Data are plotted as percent specific binding versus the log concentration of the test analog.

    • The IC₅₀ value (concentration of analog that inhibits 50% of specific binding) is determined using non-linear regression analysis.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Experimental Protocol 2: Synaptosomal Uptake Inhibition Assay

While binding affinity (Kᵢ) indicates how well a compound occupies the transporter, the uptake inhibition assay measures its functional effect—its ability to block the transporter's primary function of clearing neurotransmitters. The output is the IC₅₀ value, representing the concentration that inhibits 50% of neurotransmitter uptake.

Methodology:

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum for DAT, hippocampus for NET/SERT) is rapidly dissected and placed in ice-cold sucrose buffer.

    • The tissue is homogenized and centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes (nerve terminals).

    • The synaptosome pellet is resuspended in a suitable assay buffer.

  • Uptake Inhibition Assay:

    • In a 96-well plate, synaptosomes are pre-incubated for 5-10 minutes at 37°C with various concentrations of the test analog.[3]

    • The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[3]

    • Controls:

      • Total Uptake: Synaptosomes + [³H]neurotransmitter (no inhibitor).

      • Non-specific Uptake: Same as total, but incubated at 4°C or in the presence of a potent uptake blocker.

  • Incubation and Termination:

    • The reaction proceeds for a short, defined period (e.g., 5-10 minutes) at 37°C.

    • Uptake is terminated by rapid filtration, similar to the binding assay, to trap the synaptosomes containing the internalized radiolabel.

    • Filters are washed with ice-cold buffer.

  • Data Acquisition and Analysis:

    • Radioactivity is quantified by liquid scintillation counting.

    • Specific uptake is calculated: Total Uptake - Non-specific Uptake.

    • Data are plotted as percent inhibition of specific uptake versus the log concentration of the test analog.

    • IC₅₀ values are determined using non-linear regression.

Structure-Activity Relationship (SAR) and Data Interpretation

By synthesizing and testing a matrix of analogs, we can systematically probe the SAR of the (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone scaffold. The table below presents hypothetical but plausible data for our lead compound and a small set of analogs, illustrating how minor structural changes can profoundly impact potency and selectivity.

Compound IDR1 (Position 4)R2 (Position 2)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Ratio
Lead 1 -Br -CH₃ 15 25 850 56.7
Analog 2-Cl-CH₃203098049.0
Analog 3-H-CH₃5570150027.3
Analog 4-Br-H4560120026.7
Analog 5-OCH₃-CH₃1201806505.4

Analysis of Hypothetical Data:

  • Role of Halogen at R1: Comparing Lead 1 (-Br) and Analog 2 (-Cl) to Analog 3 (-H) suggests that a halogen at the para-position is beneficial for DAT and NET affinity. The removal of the halogen in Analog 3 leads to a significant drop in potency across all transporters. This is a common feature in this class of inhibitors.[3]

  • Role of Methyl Group at R2: Comparing Lead 1 (-CH₃) to Analog 4 (H) indicates that the ortho-methyl group also contributes positively to DAT/NET affinity. Its removal in Analog 4 reduces potency.

  • Effect on Selectivity: The DAT/SERT selectivity ratio is a key metric. Lead 1 shows high selectivity for DAT over SERT (56.7). The introduction of an electron-donating methoxy group in Analog 5 dramatically reduces DAT/NET affinity while having a less pronounced effect on SERT affinity, resulting in a much lower and less desirable DAT/SERT ratio (5.4).[5]

Part 2: Secondary Target Profiling - Monoamine Oxidase (MAO) Inhibition

To build a comprehensive efficacy and safety profile, it is crucial to assess potential off-target activities. Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamines. Inhibition of MAO can lead to dangerous drug-drug interactions, particularly with monoamine reuptake inhibitors (a risk for serotonin syndrome or hypertensive crisis).[9] Therefore, screening for MAO inhibition is a critical step.

Experimental Protocol 3: MAO-A/B Inhibition Assay

This is a fluorometric or chemiluminescent assay that measures the activity of the MAO-A or MAO-B isoenzymes in the presence of a test compound.

Methodology:

  • Enzyme Source: Recombinant human MAO-A or MAO-B enzymes are used.[10]

  • Assay Procedure:

    • In a 96-well plate, the test compound is pre-incubated with the MAO-A or MAO-B enzyme in a reaction buffer.

    • A substrate (e.g., kynuramine or a luminogenic substrate) is added to initiate the reaction.[9]

    • The enzyme metabolizes the substrate, producing a fluorescent or luminescent product (e.g., hydrogen peroxide, which is used in a secondary reaction to generate a signal).

    • The signal is read over time using a plate reader.

  • Data Analysis:

    • The rate of reaction is calculated for each concentration of the test compound.

    • The percent inhibition relative to a vehicle control is determined.

    • IC₅₀ values are calculated by plotting percent inhibition versus the log concentration of the analog. Known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) are used as positive controls.[11][12]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to comparing the efficacy of novel (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone analogs. Based on our hypothetical SAR analysis, Lead Compound 1 emerges as a potent and selective DAT/NET inhibitor, a profile often associated with stimulant properties. The analysis demonstrates that electron-withdrawing groups at the para-position and a small alkyl group at the ortho-position on the phenyl ring are favorable for high-affinity DAT/NET binding.

The logical next steps in the drug development pipeline would involve:

  • Expanding the Analog Library: Synthesizing more analogs to further refine the SAR, exploring different substituents at various positions.

  • In Vivo Studies: Advancing the most promising candidates (those with high potency and selectivity, and no significant MAO inhibition) into animal models to assess their pharmacokinetic properties, behavioral effects (e.g., locomotor activity), and therapeutic potential.

  • Enantiomeric Separation: Resolving racemic compounds into their individual enantiomers, as biological activity often resides in a single stereoisomer.[3][4]

By combining rational design, systematic synthesis, and a rigorous in vitro screening cascade, researchers can effectively navigate the complex chemical space of phenyl-pyrrolidinyl-methanones to identify analogs with optimized efficacy and a desirable pharmacological profile for potential therapeutic applications.

References

  • Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. (n.d.). Frontiers in Neuroscience. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). MDPI. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Viel, G. (2021). Novel Psychoactive Substances. Encyclopedia MDPI. [Link]

  • Legal Classification of Novel Psychoactive Substances: An International Comparison. (n.d.). ResearchGate. [Link]

  • The public health evidence-base on novel psychoactive substance use: scoping review with narrative synthesis of selected bodies of evidence. (2018). Health Research Policy and Systems, 16(1). [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. (n.d.). Drugs.ie. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). Future Journal of Pharmaceutical Sciences, 8(1). [Link]

  • Comparison of Psychiatric and Clinical Profiles Between People Who Use Synthetic Cathinones and Methamphetamine. (2023). Journal of the Formosan Medical Association, 122(1 Pt 2), 115–123. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). Molecules, 26(23). [Link]

  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. (2017). Toxicology Letters, 275, 43–50. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(20). [Link]

Sources

Comparative

GC-MS Comparative Analysis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone Degradation Products: High-Resolution GC-QTOF vs. Single Quadrupole GC-MS

Executive Summary The structural elucidation of unknown degradation products is a critical bottleneck in pharmaceutical development. For halogenated intermediates like (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of unknown degradation products is a critical bottleneck in pharmaceutical development. For halogenated intermediates like (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone , standard Single Quadrupole GC-MS (GC-SQ) often fails to provide definitive identification due to the aggressive nature of 70 eV Electron Ionization (EI), which frequently obliterates the molecular ion.

This guide objectively compares the analytical performance of a standard GC-SQ against a High-Resolution Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (GC-QTOF). By leveraging low-energy EI and sub-3 ppm mass accuracy, the GC-QTOF provides a self-validating system for exact formula generation and isotopic fidelity, enabling high-confidence identification of complex degradants.

The Analytical Challenge & Mechanistic Causality

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (C₁₂H₁₄BrNO) is a synthetic amide intermediate. When subjected to forced degradation, it yields complex mixtures of hydrolytic, oxidative, and photolytic degradants.

The Limitation of GC-SQ: Standard GC-SQ systems operate at a fixed 70 eV ionization energy. This hard ionization imparts excessive internal energy to the analyte, causing the parent molecule to fragment entirely before reaching the detector. Without the intact molecular ion (M⁺•), identifying an unknown degradant relies solely on nominal-mass library matching (e.g., NIST), which is highly prone to false positives for novel degradants.

The GC-QTOF Advantage: GC-QTOF platforms resolve this through two mechanistic advantages:

  • Low-Energy EI (10–15 eV): By reducing the electron energy, the ionization process is "softened." This minimizes the kinetic energy transferred during impact, preserving the molecular ion while maintaining sufficient sensitivity for trace degradants[1].

  • Isotopic Fidelity & Accurate Mass: Bromine possesses a distinct isotopic signature—a 1:1 natural abundance ratio of ⁷⁹Br and ⁸¹Br separated by exactly 2 m/z units[2]. GC-QTOF resolves this pattern with <3 ppm mass accuracy. This acts as a definitive diagnostic filter: if the 1:1 isotopic doublet is present at the exact mass defect, the degradant has retained the bromine atom.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate built-in system suitability tests (SST) and orthogonal validation steps.

Step 1: Forced Degradation (ICH Q1A(R2) Compliant)

Stress testing was conducted in accordance with ICH Q1A(R2) guidelines to simulate worst-case environmental exposure[3].

  • Acid Hydrolysis: 5 mg of API dissolved in 5 mL methanol, spiked with 5 mL of 1N HCl. Heated at 60°C for 24 hours.

  • Base Hydrolysis: 5 mg of API in 5 mL methanol, spiked with 5 mL of 1N NaOH. Heated at 60°C for 24 hours.

  • Oxidation: 5 mg of API in 5 mL methanol, treated with 5 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Photolysis: 5 mg of API in 10 mL methanol exposed to 254 nm UV light for 48 hours.

Step 2: Sample Neutralization & Extraction

Causality: Dichloromethane (DCM) was selected for liquid-liquid extraction due to its superior partitioning coefficient for both polar N-oxide degradants and the non-polar parent molecule.

  • Neutralize acid/base samples to pH 7.0 using 1N NaOH or 1N HCl.

  • Extract with 3 × 5 mL of DCM. Combine organic layers and evaporate under gentle N₂ stream.

  • Reconstitute in 1 mL of DCM.

  • Internal Standard Addition: Spike with 10 µL of Triphenylphosphate (TPP) to a final concentration of 1 µg/mL. Causality: TPP does not co-elute with the target API, and its phosphorus content provides a distinct exact mass anchor (m/z 326.0704) to continuously validate the QTOF's mass accuracy across the run.

Step 3: GC-MS Acquisition Parameters

A System Suitability Test (SST) was injected before and after the sequence. The run is only validated if the mass error of the TPP internal standard remains <3 ppm and the ⁷⁹Br/⁸¹Br isotopic ratio of the parent API is within 5% of the theoretical 1:1 distribution.

Table 1: GC-MS Method Parameters Comparison

ParameterStandard GC-SQHigh-Resolution GC-QTOF
Column DB-5MS (30m × 0.25mm × 0.25µm)DB-5MS (30m × 0.25mm × 0.25µm)
Injection 1 µL, Split 1:10, 250°C1 µL, Split 1:10, 250°C
Oven Program 80°C (1 min) -> 20°C/min -> 300°C (5 min)80°C (1 min) -> 20°C/min -> 300°C (5 min)
Ionization Energy 70 eV (Hard EI)15 eV (Low-Energy EI)
Mass Analyzer Single QuadrupoleQuadrupole Time-of-Flight
Mass Accuracy Nominal (± 0.5 Da)< 3 ppm
Isotopic Fidelity QualitativeQuantitative (< 5% error)

Comparative Data & Structural Elucidation

The comparative analysis reveals a stark contrast in identification confidence. While the GC-SQ provided fragmented nominal mass data leading to ambiguous library matches, the GC-QTOF's low-energy EI preserved the molecular ions, allowing exact formula generation.

Table 2: Comparative Identification of Degradation Products

DegradantFormulaExact Mass (Theoretical)GC-SQ ResultGC-QTOF Result (Mass Error)Identification Confidence
Parent API C₁₂H₁₄BrNO267.0259M⁺ absent, m/z 188 base peakm/z 267.0263 (1.5 ppm)Confirmed
DP-1 (Hydrolysis) C₈H₇BrO₂213.9629m/z 214 (Library Match 65%)m/z 213.9634 (2.3 ppm)High (Isotope confirmed)
DP-2 (Hydrolysis) C₄H₉N71.0735m/z 71 (Library Match 80%)m/z 71.0736 (1.4 ppm)High
DP-3 (Oxidation) C₁₂H₁₄BrNO₂283.0208M⁺ absent, unresolvedm/z 283.0212 (1.4 ppm)High (Isotope confirmed)
DP-4 (Photolysis) C₁₂H₁₅NO189.1154m/z 189 (Library Match 50%)m/z 189.1151 (-1.6 ppm)High (Absence of Br confirmed)

Mechanistic Insights:

  • DP-1 (4-Bromo-2-methylbenzoic acid): Formed via amide bond cleavage. The GC-SQ yielded a nominal mass of 214, which could represent multiple aromatic impurities. The GC-QTOF yielded an exact mass of 213.9634 with a perfect 1:1 isotopic doublet at 215.9614, definitively confirming the retention of the bromine atom and the formula C₈H₇BrO₂.

  • DP-3 (N-Oxide Derivative): Oxidative stress typically yields N-oxides or lactams. Under 70 eV GC-SQ conditions, the fragile N-O bond cleaved instantly, rendering the spectra indistinguishable from the parent API. The 15 eV low-energy EI on the QTOF preserved the [M]⁺• at 283.0212, confirming the addition of an oxygen atom (+15.9949 Da).

Visualizations

Workflow cluster_stress ICH Q1A(R2) Forced Degradation API (4-Bromo-2-methyl-phenyl)- pyrrolidin-1-yl-methanone Acid Acid/Base Hydrolysis API->Acid Ox Oxidation (3% H2O2) API->Ox Photo Photolysis (UV) API->Photo Prep Neutralization & Extraction (+ Internal Standard) Acid->Prep Ox->Prep Photo->Prep Split Split Injection (1:10) Prep->Split SQ Standard GC-SQ (70 eV EI, Nominal Mass) Split->SQ QTOF High-Res GC-QTOF (15 eV EI, Accurate Mass) Split->QTOF Res1 Library Match Only (Low Confidence) SQ->Res1 Res2 Exact Formula & Isotope Fidelity (High Confidence) QTOF->Res2

Fig 1. Comparative analytical workflow for forced degradation product profiling.

Pathway Parent Parent Amide m/z 267.0259 DP1 DP-1: Hydrolysis 4-Bromo-2-methylbenzoic acid m/z 213.9629 Parent->DP1 Amide Cleavage DP2 DP-2: Hydrolysis Pyrrolidine m/z 71.0735 Parent->DP2 Amide Cleavage DP3 DP-3: Oxidation N-Oxide Derivative m/z 283.0208 Parent->DP3 Pyrrolidine Oxidation DP4 DP-4: Photolysis Debrominated Amide m/z 189.1154 Parent->DP4 Loss of Br Radical

Fig 2. Major degradation pathways of the target brominated amide identified via GC-QTOF.

References

  • Title: ICH Q1A (R2)
  • Title: 6.
  • Source: gcms.cz (Anatune Ltd)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone requires more than just a cursory glance at a safety sheet—it demands a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone requires more than just a cursory glance at a safety sheet—it demands a predictive, causality-based approach to risk management.

This compound, a halogenated aryl amide, is frequently utilized as a critical intermediate in the synthesis of complex pharmaceutical agents, including Janus kinase (JAK) inhibitors and cannabinoid receptor 2 (CB2) modulators. Because exhaustive toxicological profiles are rarely available for intermediate research chemicals, we must apply structural activity relationship (SAR) inferences to design a self-validating safety protocol.

Here is the comprehensive, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Risk Assessment & Hazard Profile (Causality)

To design an effective safety protocol, we must first understand the why behind the hazards:

  • The Bromoaryl Moiety: Halogenated aromatics are highly lipophilic. This structural feature enhances the compound's ability to permeate standard laboratory glove materials (like latex) and biological membranes, posing a risk of systemic toxicity or skin sensitization upon dermal contact.

  • The Pyrrolidine Amide Group: Amides are known to act as mild-to-moderate irritants to mucosal membranes and the respiratory tract.

  • Physical State: As a synthesized organic intermediate, it typically presents as a crystalline solid or fine powder. This creates a primary inhalation hazard (dust aerosolization) and a secondary hazard of static-cling to laboratory surfaces.

According to the National Research Council's authoritative guidelines in [1], handling intermediate halogenated compounds requires strict adherence to particulate control and chemical-resistant barrier methods.

Personal Protective Equipment (PPE) Matrix

Under OSHA’s[2], PPE must be selected based on a rigorous hazard assessment. The following table summarizes the mandatory PPE for handling this compound, grounded in its chemical properties.

PPE CategorySpecificationCausal Justification
Hand Protection Nitrile (≥8 mil thickness) or Neoprene; Double-gloved .Halogenated aromatics easily permeate standard latex. Double-gloving with nitrile provides a fail-safe barrier against lipophilic penetration.
Eye Protection ANSI Z87.1 compliant unvented safety goggles.Fine powders can bypass standard safety glasses. Unvented goggles prevent airborne dust from contacting ocular mucosa.
Body Protection Flame-resistant (FR) or standard heavy cotton lab coat, fully buttoned.Prevents dust accumulation on street clothing. Cotton is preferred over synthetics to reduce static electricity buildup.
Respiratory Protection N95 or P100 particulate respirator (if handled outside a hood).Mitigates the inhalation of aerosolized amide dust. Note: Primary handling must always occur inside a fume hood.

Standard Operating Procedure: Safe Handling

This methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Environmental Preparation

  • Conduct all weighing and transfer operations inside a Class II Type A2 Biological Safety Cabinet or a properly calibrated Chemical Fume Hood (face velocity of 80–100 fpm).

  • Causality: Continuous negative pressure ensures that any aerosolized particulates are drawn away from the operator's breathing zone.

Step 2: Gowning and Static Mitigation

  • Don the PPE as outlined in the matrix above.

  • Wipe the exterior of the compound container and the balance with a static-reduction cloth.

  • Causality: Halogenated powders hold static charge, causing them to "jump" and aerosolize during transfer. Removing static prevents uncontrolled dispersion.

Step 3: Weighing and Transfer

  • Use an anti-static weighing boat. Transfer the solid using a grounded, stainless-steel micro-spatula.

  • Once weighed, transfer the compound into a sealable vial or reactor flask before removing it from the fume hood.

  • Causality: A closed-system transfer guarantees that no ambient air currents in the laboratory can disturb the powder during transit.

Step 4: De-gowning

  • Doff the outer layer of gloves inside the fume hood, turning them inside-out to trap any micro-particulates. Dispose of them immediately in a solid hazardous waste container.

Operational Workflow Diagram

The following diagram illustrates the logical progression of handling and emergency response.

G Start Initiate Procedure Risk Assess Hazards (Halogenated Amide) Start->Risk PPE Don Required PPE (Nitrile, Goggles, Coat) Risk->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-static Weighing Hood->Weigh Spill Spill Detected? Weigh->Spill Contain Contain & Absorb (Do not dry sweep) Spill->Contain Yes Success Proceed to Synthesis Spill->Success No Decon Decontaminate Surface (Detergent/Water) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Figure 1: Operational workflow for safe handling and emergency spill response.

Disposal and Decontamination Plan

If a spill occurs, or when disposing of residual materials, follow this procedural plan to prevent environmental contamination and laboratory exposure.

Step 1: Spill Containment (No Dry Sweeping)

  • Action: Never use a brush or broom to sweep up the dry powder.

  • Causality: Dry sweeping introduces kinetic energy that aerosolizes the lipophilic dust, creating an immediate inhalation hazard.

  • Procedure: Gently mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to dampen it and suppress dust formation. Cover with an inert absorbent material like vermiculite or sand.

Step 2: Surface Decontamination

  • Action: Wash the affected area with a strong laboratory detergent and water, followed by an alcohol wipe.

  • Causality: Because the compound is a lipophilic bromoaryl derivative, water alone will not dissolve it. A surfactant (detergent) is required to break down the compound's adherence to the benchtop.

Step 3: Waste Segregation

  • Action: Collect all contaminated wipes, gloves, and vermiculite into a clearly labeled, sealable solid hazardous waste container.

  • Causality: Halogenated organic waste must be segregated from non-halogenated waste. It requires specific high-temperature incineration to prevent the formation of toxic environmental byproducts (such as dioxins) during disposal.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). (2007). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
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